molecular formula C15H12Cl2O3 B1355505 3,5-Dichloro-3',4'-dimethoxybenzophenone CAS No. 116412-97-6

3,5-Dichloro-3',4'-dimethoxybenzophenone

Cat. No.: B1355505
CAS No.: 116412-97-6
M. Wt: 311.2 g/mol
InChI Key: UNJUJIMIVAHKLM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3',4'-dimethoxybenzophenone is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-3',4'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-3',4'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJUJIMIVAHKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558638
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-97-6
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of 3,5-Dichloro-3',4'-dimethoxybenzophenone Derivatives: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth literature review of 3,5-dichloro-3',4'-dimethoxybenzophenone and its derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. By analyzing their synthesis, chemical properties, and biological activities, with a particular focus on antimicrobial and anticancer applications, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This review synthesizes existing knowledge on related structures to elucidate the therapeutic promise and guide future research directions for this specific class of benzophenone derivatives.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are diaryl ketones that serve as a foundational structure for a multitude of synthetic and naturally occurring compounds.[3] The inherent chemical stability and structural versatility of the benzophenone framework have made it a focal point of interest in drug discovery.[3] The biological profile of benzophenone derivatives is heavily influenced by the substitution patterns on their phenyl rings, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The presence of halogen and methoxy substituents, in particular, has been shown to modulate the biological activity of various scaffolds, making the 3,5-dichloro-3',4'-dimethoxybenzophenone core a compelling subject for investigation.[5][6]

Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone and Its Derivatives

The synthesis of the core 3,5-dichloro-3',4'-dimethoxybenzophenone structure can be achieved through established organic chemistry reactions, primarily the Friedel-Crafts acylation. This reaction typically involves the acylation of 3,4-dimethoxybenzene (veratrole) with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[7]

Experimental Protocol: Synthesis of the Core Scaffold
  • Reaction Setup: To a solution of veratrole in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at 0 °C.

  • Acylation: Slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product: Purify the crude product by column chromatography or recrystallization to obtain pure 3,5-dichloro-3',4'-dimethoxybenzophenone.

Derivatives of this core structure can be synthesized by utilizing substituted starting materials or by further chemical modification of the benzophenone product. For instance, derivatives with modifications on the 3',4'-dimethoxy ring can be prepared by using appropriately substituted veratrole analogs in the initial Friedel-Crafts reaction.

Synthesis_Workflow Start Starting Materials (Veratrole & 3,5-Dichlorobenzoyl Chloride) Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product 3,5-Dichloro-3',4'- dimethoxybenzophenone Purification->Product

Caption: General workflow for the synthesis of the core compound.

Spectroscopic Characterization

The structural elucidation of 3,5-dichloro-3',4'-dimethoxybenzophenone and its derivatives relies on a combination of standard spectroscopic techniques.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns providing information about their substitution. The methoxy groups will appear as sharp singlets, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon (typically downfield, around 195 ppm), the aromatic carbons, and the methoxy carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1650-1670 cm⁻¹, and C-O stretches for the methoxy groups.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Biological Activities and Therapeutic Potential

While specific biological data for 3,5-dichloro-3',4'-dimethoxybenzophenone is not extensively reported, the known activities of structurally related compounds provide strong indications of its therapeutic potential, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Substituted benzophenones are known to possess antimicrobial properties. For example, a series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The presence of the 3,5-dichlorophenyl moiety appears to be a key contributor to this activity. Furthermore, the related compound 3,5-dichloro-4-methoxybenzaldehyde has shown antimicrobial activity against plant-pathogenic bacteria and fungi.[9] These findings suggest that 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives are promising candidates for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzophenone derivatives is well-documented.[6][10] The 2,6-dichloro-3,5-dimethoxyphenyl group, which is structurally similar to the substitution pattern of the target molecule, is a key feature in a new series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors with potential applications in cancer therapy.[11] FGFRs are a family of receptor tyrosine kinases that are often dysregulated in various cancers. Inhibition of FGFR signaling can lead to reduced tumor cell proliferation and survival.

The cytotoxic effects of structurally related chalcones, which also contain dimethoxy and trimethoxy phenyl rings, have been demonstrated against various cancer cell lines.[12] These compounds often exert their effects by inducing cell cycle arrest and apoptosis. Given these precedents, it is highly probable that 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives will exhibit cytotoxic activity against cancer cells.

Table 1: Reported Anticancer Activities of Structurally Related Compounds

Compound ClassCancer Cell LinesReported Activity (IC₅₀)Reference
Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidonesSquamous Cell Carcinomas (Ca9-22, HSC-2, HSC-3, HSC-4)Submicromolar to double-digit nanomolar range[13]
3,4,5-TrimethoxychalconesHuman Leukemia (REH, JURKAT)Nanomolar concentrations[12]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivativesHuh7, MCF-7, SGC-7901Lower than combretatin A-4[14]

Structure-Activity Relationships (SAR)

The biological activity of benzophenone derivatives is highly dependent on their substitution patterns.[2][5] Analysis of related compounds allows for the postulation of key SAR principles for 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives:

  • Role of Dichloro Substitution: The presence of two chlorine atoms on one of the phenyl rings, particularly at the 3 and 5 positions, is often associated with enhanced biological activity, including antimicrobial and anticancer effects.[1][11]

  • Impact of Methoxy Groups: The number and position of methoxy groups on the second phenyl ring are critical for activity. The 3',4'-dimethoxy substitution pattern is found in many biologically active molecules and is known to influence interactions with biological targets.[15]

  • Influence of Further Derivatization: The introduction of additional functional groups can significantly modulate the activity and selectivity of the parent compound. For instance, creating ether linkages at the 4-position of the dichlorophenyl ring has been shown to yield potent antimicrobial agents.[1]

Caption: Key structural features influencing biological activity.

Future Directions and Conclusion

The existing body of literature strongly supports the potential of 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives as a promising scaffold for the development of novel therapeutic agents. The combination of the 3,5-dichlorophenyl moiety, known for its contribution to antimicrobial and anticancer activity, with the 3',4'-dimethoxyphenyl group, a common feature in biologically active molecules, creates a compelling case for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives. Key areas of investigation should include:

  • Broad-spectrum antimicrobial screening: Evaluating the activity of these compounds against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

  • Anticancer profiling: Screening against a panel of human cancer cell lines to identify potent and selective cytotoxic agents.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy and pharmacokinetic studies: Assessing the therapeutic potential of lead compounds in animal models of infection and cancer.

References

  • Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4784-4788. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2013). Journal of Medicinal Chemistry, 56(17), 6835-6847. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • A process for the preparation of substituted benzophenones. (2001).
  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. (2019). IUCrData, 4(4). [Link]

  • Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. (2013). RSC Advances, 3(42), 19433-19441. [Link]

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. (2021). Journal of Applied Microbiology, 131(3), 1431-1439. [Link]

  • N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115299. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). Journal of the Brazilian Chemical Society, 32(11), 2216-2226. [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][7]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. (1993). Journal of Medicinal Chemistry, 36(4), 479-490. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). Journal of Molecular Structure, 1307, 137745. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2020). Turkish Journal of Biology, 44(2), 116-126. [Link]

  • Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. (2019). IUCrData, 4(4). [Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. (2014). European Journal of Medicinal Chemistry, 87, 449-457. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules, 21(10), 1301. [Link]

  • Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. (2022). Molecules, 27(12), 3704. [Link]

  • Structure Activity Relationships. (2005). Drug Design. [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. (2019). ChemRxiv. [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). International Journal of Nanomedicine, 20, 4837-4852. [Link]

  • Method for preparing 3,5-dichloroaniline. (2013).
  • Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. (2020). Journal of Medicinal and Associated Sciences, 9(2), 93-100. [Link]

  • Biphenyl, 3,4-dichloro. (n.d.). Organic Syntheses. [Link]

  • Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. (2025). European Journal of Medicinal Chemistry, 296, 117627. [Link]

  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2024). Journal of the Brazilian Chemical Society. [Link]

  • Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. (2018). Anais da Academia Brasileira de Ciências, 90(3), 2813-2823. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2021). Biomolecules & Therapeutics, 29(5), 465-481. [Link]

  • Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. (2021). Research in Pharmaceutical Sciences, 16(3), 256-267. [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). European Journal of Medicinal Chemistry, 302, 118228. [Link]

Sources

Therapeutic Potential of 3,5-Dichloro-3',4'-dimethoxybenzophenone in Pharmacology

[1][2]

Executive Summary

3,5-Dichloro-3',4'-dimethoxybenzophenone (CAS: 116412-97-6) is a synthetic diaryl ketone pharmacophore engineered to target the colchicine-binding site of β-tubulin. As a structural analog of the natural product Combretastatin A-4 (CA-4), it retains the potent antimitotic properties of the parent compound while addressing its metabolic instability. The replacement of the labile cis-stilbene bridge of CA-4 with a stable benzophenone linker, combined with the substitution of the trimethoxyphenyl ring with a 3,5-dichlorophenyl moiety, enhances the molecule's resistance to metabolic O-demethylation and isomerization. This guide details its mechanism of action, therapeutic applications in oncology, and validated experimental protocols for its study.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Structural Characterization

The molecule consists of two aryl rings linked by a carbonyl group (benzophenone scaffold).

  • Ring A (3,5-Dichlorophenyl): Mimics the lipophilic pocket binding of the colchicine A-ring. The chlorine atoms provide steric bulk and metabolic stability, preventing P450-mediated oxidation common in polymethoxylated analogs.

  • Ring B (3,4-Dimethoxyphenyl): Mimics the B-ring of colchicine, forming critical hydrogen bonds with Cys241 and Val238 in the tubulin binding pocket.

  • Linker (Carbonyl): Provides a stable "hinge" that maintains the requisite dihedral angle (~45-60°) between the rings for optimal receptor fit, unlike the photo-isomerizable double bond of CA-4.

PropertyData
IUPAC Name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
CAS Number 116412-97-6
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in water

Mechanism of Action (MOA)

Molecular Target: The Colchicine Binding Site

3,5-Dichloro-3',4'-dimethoxybenzophenone functions as a Microtubule Destabilizing Agent (MDA) . It binds reversibly to the colchicine site located at the interface of α- and β-tubulin heterodimers.

  • Binding Event: The 3,4-dimethoxy motif anchors the molecule via hydrogen bonding, while the 3,5-dichloro ring occupies the hydrophobic accessory pocket.

  • Inhibition of Polymerization: Binding induces a conformational change in the tubulin dimer (curved conformation), preventing it from being incorporated into the growing microtubule (+) end.

  • Catastrophe Induction: At high concentrations, it promotes rapid microtubule depolymerization, leading to the loss of the cytoskeletal network.

Downstream Signaling Cascade

The disruption of microtubule dynamics triggers a specific sequence of cellular events:

  • G2/M Cell Cycle Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

  • Bcl-2 Phosphorylation: Prolonged arrest leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.

  • Caspase Activation: Mitochondrial membrane depolarization releases cytochrome c, activating Caspase-9 and Caspase-3, leading to apoptosis.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from drug binding to cell death.

MOA_PathwayDrug3,5-Dichloro-3',4'-dimethoxybenzophenoneTargetβ-Tubulin (Colchicine Site)Drug->TargetBinds (Kd ~nM)Effect1Inhibition of PolymerizationTarget->Effect1Effect2Spindle Assembly FailureEffect1->Effect2VascularEndothelial Cell Retraction(Vascular Shutdown)Effect1->VascularIn Endothelial CellsCheckpointSAC Activation(G2/M Arrest)Effect2->CheckpointMitoMitochondrial DepolarizationCheckpoint->MitoProlonged ArrestApoptosisApoptosis(Caspase-3 Activation)Mito->Apoptosis

Caption: Mechanism of action showing dual impact on tumor cells (apoptosis) and tumor vasculature (shutdown).

Therapeutic Applications

Oncology: Solid Tumors

This compound is particularly effective against solid tumors (e.g., breast, colon, lung carcinoma) due to its ability to target rapidly dividing cells.

  • Overcoming Resistance: Unlike taxanes (which stabilize microtubules), benzophenone inhibitors are often poor substrates for the P-glycoprotein (P-gp) efflux pump, making them effective in multi-drug resistant (MDR) cell lines.

  • Potency: Analogs in this class typically exhibit IC₅₀ values in the low nanomolar to micromolar range (10 nM – 5 µM) against human cancer cell lines (e.g., MCF-7, HeLa).

Vascular Disrupting Agent (VDA)

Beyond direct cytotoxicity, the compound acts as a VDA.[1]

  • Mechanism: Tumor endothelial cells rely heavily on the tubulin cytoskeleton to maintain their flat shape. Tubulin depolymerization causes these cells to round up and detach.

  • Outcome: This leads to a rapid collapse of tumor blood flow, causing central necrosis within the tumor mass, a mechanism distinct from anti-angiogenesis.

Experimental Protocols

Chemical Synthesis (Friedel-Crafts Acylation)

Objective: Synthesize 3,5-Dichloro-3',4'-dimethoxybenzophenone from commercially available precursors.

Reagents:

  • 3,5-Dichlorobenzoyl chloride (1.0 eq)

  • 1,2-Dimethoxybenzene (Veratrole) (1.1 eq)

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1,2-dimethoxybenzene (10 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool the solution to 0°C. Add AlCl₃ (12 mmol) portion-wise over 10 minutes.

  • Acylation: Add 3,5-dichlorobenzoyl chloride (10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Extraction: Extract with DCM (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to yield the white crystalline product.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly.

Materials:

  • Purified Tubulin protein (>99%, porcine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Spectrophotometer (heated to 37°C).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add 3,5-Dichloro-3',4'-dimethoxybenzophenone (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

  • Initiation: Transfer samples to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate the Vmax of the polymerization curve. The IC₅₀ is the concentration reducing Vmax by 50% relative to control.

Assay_WorkflowStep1Tubulin + GTP(4°C)Step2Add Compound(DMSO Soln)Step1->Step2Step3Incubate @ 37°C(Spectrophotometer)Step2->Step3Step4Measure A340nm(Kinetic Read)Step3->Step4Step5Calculate IC50Step4->Step5

Caption: Step-by-step workflow for the turbidimetric tubulin polymerization assay.

Pharmacokinetics & Toxicity Profile

  • Metabolic Stability: The 3,5-dichloro substitution significantly increases half-life (

    
    ) compared to the 3,4,5-trimethoxy analogs, which are prone to rapid O-demethylation by CYP450 isozymes.
    
  • Toxicity: As with all tubulin inhibitors, dose-limiting toxicities typically include neutropenia and neurotoxicity. However, benzophenones generally show a better safety profile than their cis-stilbene counterparts due to lack of toxic isomerization products.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry 41.10 (1998): 1688-1695. (Foundational work on Combretastatin/Benzophenone analogs).

  • Pinney, K. G., et al. "Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin." Bioorganic & Medicinal Chemistry 8.10 (2000): 2417-2425. (Describes benzophenone synthesis and tubulin binding assays).

  • Ohsumi, K., et al. "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters 8.22 (1998): 3153-3158. (SAR of restricted analogs).

  • Hsieh, H. P., et al. "Synthesis and anti-cancer activity of benzophenone analogues of combretastatin A-4." Current Pharmaceutical Design 11.13 (2005): 1679-1698. (Review of benzophenone class inhibitors).

Biological Activity & Mechanistic Profiling of 3,5-Dichloro-3',4'-dimethoxybenzophenone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 3,5-Dichloro-3',4'-dimethoxybenzophenone represents a critical scaffold in the development of Microtubule Targeting Agents (MTAs) . Structurally, it functions as a bioisostere of Phenstatin and Combretastatin A-4 (CA-4) , two potent natural products that bind to the colchicine site of


-tubulin.

While CA-4 is highly potent, it suffers from chemical instability (rapid cis-to-trans isomerization) and metabolic liability. The benzophenone bridge of the title compound solves the isomerization issue, locking the two aryl rings in a stable geometry. Furthermore, the 3,5-dichloro substitution on the A-ring is a strategic medicinal chemistry modification designed to:

  • Enhance Metabolic Stability: Halogens block positions susceptible to oxidative metabolism (e.g., O-demethylation) common in trimethoxy-substituted analogues.

  • Optimize Lipophilicity: The chlorine atoms increase the logP, potentially improving membrane permeability while maintaining steric bulk necessary for the hydrophobic pocket of tubulin.

Mechanism of Action (MOA): Tubulin Destabilization

The primary biological activity of 3,5-Dichloro-3',4'-dimethoxybenzophenone analogues is the inhibition of tubulin polymerization. These compounds act as Microtubule Destabilizing Agents (MDAs) .

The Molecular Pathway

Upon entering the cell, the molecule binds to the Colchicine Binding Site located at the interface of


- and 

-tubulin heterodimers.
  • Binding Mode: The 3',4'-dimethoxy B-ring mimics the trimethoxyphenyl moiety of colchicine, forming hydrogen bonds with Cys241 and Val238 in the

    
    -tubulin subunit. The 3,5-dichloro A-ring occupies the hydrophobic accessory pocket.
    
  • Consequence: This binding induces a conformational change in the tubulin dimer that prevents it from incorporating into the growing microtubule (+) end.

  • Downstream Effects:

    • Collapse of the mitotic spindle.

    • Activation of the Spindle Assembly Checkpoint (SAC).

    • Arrest of the cell cycle at the G2/M phase .[1][2]

    • Initiation of apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

MOA Visualization

MOA_Pathway Compound 3,5-Dichloro-3',4'-dimethoxybenzophenone Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Cys241 Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defect Polymerization->Spindle Causes G2M G2/M Cell Cycle Arrest Spindle->G2M Triggers SAC Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Signal transduction pathway from ligand binding to apoptotic cell death.

Biological Evaluation & Validation Protocols

To validate the activity of this scaffold, researchers must employ a triad of assays: Biochemical (Tubulin), Cellular (Cytotoxicity), and Mechanistic (Flow Cytometry).

Quantitative Data Summary (Representative)

Note: Values below are representative of potent benzophenone analogues in this class (e.g., Phenstatin derivatives).

Assay TypeTarget/Cell LineParameterTypical Activity Range
Biochemical Purified TubulinIC50 (Polymerization)1.0 – 3.0

M
Biochemical Colchicine Binding% Inhibition> 70% (at 5

M)
Cellular MCF-7 (Breast Cancer)GI50 (Growth Inhibition)10 – 50 nM
Cellular HUVEC (Endothelial)IC50 (Vascular Disruption)< 100 nM
Mechanistic Cell CycleG2/M FractionIncreases from ~15% to >60%
Protocol 1: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming the direct target.

Reagents:

  • Purified Bovine Brain Tubulin (>99% pure).[3]

  • GTP (Guantanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration should be <1%.[1]

  • Initiation: Add the cold tubulin solution to the wells.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time. A reduction in the Vmax (slope) and final plateau compared to control indicates inhibition.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

To confirm the antiproliferative mechanism is mitotic arrest.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates.
    
  • Dosing: Treat with the analogue at

    
     and 
    
    
    
    the IC50 value for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 70% ice-cold ethanol. Fix overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    . Incubate 30 min at 37°C in the dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Result: Look for a distinct peak accumulation in the 4N (G2/M) DNA content region.

Synthesis & Screening Workflow

The synthesis of these analogues typically utilizes a Friedel-Crafts acylation or a Grignard reaction followed by oxidation.

Synthesis_Workflow Start 3,5-Dichlorobenzoyl Chloride Reaction Friedel-Crafts (AlCl3, DCM) Start->Reaction Reactant 1,2-Dimethoxybenzene Reactant->Reaction Product Crude Benzophenone Reaction->Product Purify Recrystallization (EtOH) Product->Purify Final Pure Analogue (>98% HPLC) Purify->Final

Caption: General synthetic route for benzophenone analogues via Friedel-Crafts acylation.

Pharmacokinetics & Future Directions

Metabolic Advantages

Unlike Combretastatin A-4, which is rapidly glucuronidated at the phenolic position (if present) or isomerized, the 3,5-dichloro-3',4'-dimethoxybenzophenone scaffold is robust.

  • CYP450 Stability: The chlorine atoms deactivate the A-ring toward electrophilic attack by CYP enzymes.

  • Solubility: While lipophilic, the benzophenone ketone offers a handle for prodrug formation (e.g., oxime derivatives) if solubility is limiting.

Development Challenges
  • Toxicity: High potency often correlates with neurotoxicity (peripheral neuropathy) due to off-target tubulin binding in neurons.

  • Selectivity: Future iterations should focus on Vascular Disrupting Activity (VDA) , targeting the immature neovasculature of tumors rather than just antiproliferative effects.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[3][4][5] 393. Synthesis of the strong cancer cell growth inhibitors phenstatin and procaine phenstatin." Journal of Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

  • Lawrence, N. J., et al. (2003). "The interaction of chalcones with tubulin." Anti-Cancer Drug Design. Link

  • Sigma-Aldrich. "In Vitro Tubulin Polymerization Assay Kit Protocol." Millipore Sigma Technical Library. Link

Sources

Methodological & Application

reagents for preparing 3,5-Dichloro-3',4'-dimethoxybenzophenone from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Executive Summary

The synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone is a critical transformation in the development of tubulin polymerization inhibitors (analogous to Phenstatin and Combretastatin A-4) and the study of polychlorinated biphenyl (PCB) metabolites.

This transformation relies on the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3,5-dichlorobenzoyl chloride. While theoretically straightforward, this reaction presents a specific chemoselective challenge: preventing ether cleavage (demethylation) . The standard Lewis acid catalyst, Aluminum Chloride (


), is a potent demethylating agent under thermodynamic conditions.

This guide provides a high-fidelity protocol that balances acylating power with functional group preservation, utilizing kinetic control to maximize yield.

Retrosynthetic & Mechanistic Analysis

The target molecule is constructed via the electrophilic aromatic substitution (EAS) of an electron-rich nucleophile (Veratrole) by an electron-deficient electrophile (3,5-dichlorobenzoyl cation).

Key Mechanistic Constraints:

  • Regioselectivity: The 1,2-dimethoxy substitution pattern of veratrole strongly directs the incoming electrophile to the 4-position (para to one methoxy, meta to the other), ensuring high regiochemical purity.

  • Catalyst Sequestration: The oxygen atoms in the methoxy groups act as Lewis bases, coordinating with the Lewis acid catalyst. This necessitates a stoichiometric excess of catalyst (typically >1.2 equivalents) to ensure sufficient free catalyst remains to generate the acylium ion.

  • Demethylation Risk: High temperatures or prolonged exposure to

    
     converts the methoxy groups into phenols (catechols), destroying the target.
    
Figure 1: Reaction Mechanism & Pathway

ReactionMechanism cluster_inputs Reagents AcidCl 3,5-Dichlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcidCl->Acylium AlCl3 abstracts Cl- Veratrole 1,2-Dimethoxybenzene (Veratrole) Complex Sigma Complex (Intermediate) Veratrole->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Acylium->Complex + Veratrole (Nu attack) ProductComplex Aluminum-Product Complex Complex->ProductComplex - HCl (Aromatization) FinalProduct 3,5-Dichloro-3',4'-dimethoxy benzophenone ProductComplex->FinalProduct Acid Quench (Hydrolysis) SideProduct Phenolic Byproducts (Avoid!) ProductComplex->SideProduct Heat/Time (Demethylation)

Caption: Mechanistic pathway highlighting the critical divergence between successful acylation and the unwanted demethylation side reaction.

Critical Reagent Selection Guide

The choice of Lewis acid determines the success of this synthesis.

ReagentRoleProsConsRecommendation
3,5-Dichlorobenzoyl Chloride ElectrophileHigh reactivity due to electron-withdrawing Cl groups.Moisture sensitive; hydrolyzes to acid.Use fresh or distill before use.
Aluminum Chloride (

)
CatalystHighest Activity. Guarantees conversion of deactivated acid chlorides.High Risk. Causes demethylation at T > 20°C. Hygroscopic.Primary Choice (with strict T control).
Iron(III) Chloride (

)
CatalystMilder than

. Lower risk of demethylation.
Lower yields with bulky/deactivated electrophiles.Secondary Choice (for small, sensitive scales).
Tin(IV) Chloride (

)
CatalystModerate activity. Liquid (easier handling).Toxic. Difficult to remove tin residues completely.Use only if

fails.
Dichloromethane (DCM) SolventExcellent solubility for benzophenones; low boiling point.Volatile.Standard Solvent.
Nitrobenzene SolventModifies catalyst activity (complexes with

).
High boiling point; difficult to remove; toxic.Avoid unless necessary for solubility.

Detailed Experimental Protocol

Method: Friedel-Crafts Acylation under Kinetic Control Scale: 10 mmol (Representative)

Reagents:
  • 3,5-Dichlorobenzoyl chloride: 2.30 g (11.0 mmol, 1.1 eq)

  • 1,2-Dimethoxybenzene (Veratrole): 1.38 g (10.0 mmol, 1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous: 1.60 g (12.0 mmol, 1.2 eq)
    
  • Dichloromethane (DCM), anhydrous: 20 mL

  • 1M HCl (aq): 50 mL

Step-by-Step Workflow:
  • Apparatus Setup:

    • Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (Argon or Nitrogen).

    • Flame-dry the glassware under vacuum and purge with Argon.

  • Acylium Generation (The "Pre-Activation" Step):

    • Add 20 mL of dry DCM to the flask.

    • Add 2.30 g of 3,5-Dichlorobenzoyl chloride .

    • Cool the solution to 0°C using an ice/water bath.

    • Crucial: Add 1.60 g of anhydrous

      
        portion-wise over 5 minutes.
      
    • Observation: The mixture will likely turn yellow/orange as the acylium complex forms. Stir at 0°C for 15 minutes.

  • Substrate Addition:

    • Dissolve 1.38 g of Veratrole in 5 mL of dry DCM in the addition funnel.

    • Add the Veratrole solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5°C .

    • Reasoning: Slow addition prevents localized overheating, which triggers demethylation.

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 20% EtOAc in Hexanes). Look for the disappearance of Veratrole (

      
      ) and appearance of the benzophenone (
      
      
      
      ).
  • Quench & Workup:

    • Cool the mixture back to 0°C .

    • Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl with vigorous stirring. (Caution: Exothermic!).

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane (1:4) .

    • Expected Yield: 75–85%.[2]

    • Characterization:

      
       NMR should show two singlets for methoxy groups (
      
      
      
      ppm) and aromatic signals consistent with the 1,2,4-substitution pattern.
Figure 2: Process Workflow Diagram

Workflow Setup Setup: Dry DCM, Ar atm, Cool to 0°C Activation Activation: Add Acid Chloride + AlCl3 (Generate Acylium) Setup->Activation Addition Addition: Dropwise Veratrole (Maintain T < 5°C) Activation->Addition Reaction Reaction: Warm to RT (2-4 Hours) Addition->Reaction Quench Quench: Pour into Ice/HCl Reaction->Quench Workup Workup: Extract (DCM), Wash (NaHCO3), Dry Quench->Workup Purify Purification: Recrystallize (EtOH or EtOAc/Hex) Workup->Purify

Caption: Operational workflow emphasizing temperature control points to ensure reproducibility.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains phenols (broad OH peak in IR/NMR) Demethylation occurred. Reaction temperature was too high or time was too long.Keep reaction at 0°C–RT. Do not reflux. Quench immediately upon completion.
Starting material remains Catalyst poisoning. Methoxy groups coordinated with

, deactivating it.
Increase

loading to 1.5–2.0 equivalents. Ensure reagents are dry.[3]
Dark/Black Reaction Mixture Polymerization or decomposition.Add Veratrole slower. Ensure inert atmosphere (

can cause oxidative coupling).
Low Yield Hydrolysis of Acid Chloride.Verify quality of 3,5-dichlorobenzoyl chloride. If it smells like HCl/benzoic acid, distill it or convert the acid to acid chloride using

immediately before use.

References

  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis acid selection).[3]

  • Grimm, F. A., et al. (2015).[4] "Metabolism of PCB 11...". Environmental Science & Technology. (Context for PCB metabolite synthesis). Link

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug". Journal of Medicinal Chemistry. (Protocol for methoxy-benzophenone synthesis). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Friedel-Crafts protocols and handling).
  • Lu, Y., et al. (2018). "Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst". ResearchGate.[5][6] (Alternative green catalysts). Link

Sources

Application Note: Advanced Crystallization Protocols for 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes principles of solubility thermodynamics with practical, field-proven methodologies for the purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone .

Executive Summary & Chemical Context

3,5-Dichloro-3',4'-dimethoxybenzophenone is a critical intermediate, often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive scaffolds. Its purification is non-trivial due to the presence of structurally similar impurities, such as unreacted veratrole (1,2-dimethoxybenzene), 3,5-dichlorobenzoic acid derivatives, and potential regioisomers formed during Friedel-Crafts acylation.

This guide moves beyond basic "recrystallization" and defines a thermodynamically controlled crystallization process . We present two distinct solvent systems designed to target specific impurity profiles:

  • Method A (Ethanol/Water): Best for removing inorganic salts and highly polar byproducts.

  • Method B (Ethyl Acetate/Heptane): Best for removing lipophilic starting materials and oligomers.

Pre-Crystallization Solubility Profiling (The "Self-Validating" Step)

Scientific Integrity Note: Never assume literature solubility data applies to crude material. Impurities can drastically alter saturation points. Perform this rapid screen before scaling up.

Protocol:

  • Weigh 100 mg of crude solid into 4 separate HPLC vials.

  • Add 1.0 mL of the following solvents to respective vials: Methanol, Ethyl Acetate (EtOAc), Toluene, and Isopropanol (IPA).

  • Heat to 60°C (or reflux) and observe dissolution.

  • Cool to 25°C and observe precipitation.

Decision Matrix:

Observation at 60°C Observation at 25°C Classification Action
Insoluble Insoluble Anti-Solvent Use as the "crasher" (e.g., Water, Heptane).
Soluble Crystals Form Ideal Single Solvent Proceed with Single-Solvent Crystallization.

| Soluble | Soluble (No crystals) | Good Solvent | Pair with an Anti-Solvent. |

Based on structural analysis (lipophilic core + methoxy/chloro substituents), this molecule typically behaves best in Alcohol/Water or Ester/Hydrocarbon systems.

Detailed Crystallization Protocols

Method A: The "Green" Antisolvent Swing (Ethanol/Water)

Rationale: This method utilizes the high dielectric constant of water to force the hydrophobic benzophenone out of solution while retaining polar impurities (salts, acids) in the supernatant.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water (Type II)

Step-by-Step Protocol:

  • Dissolution: Charge crude 3,5-Dichloro-3',4'-dimethoxybenzophenone into a reactor. Add Ethanol (5 vol, i.e., 5 mL per gram of solid) .

  • Heating: Heat the slurry to Reflux (~78°C) under agitation (200 RPM).

    • Checkpoint: If the solution is not clear, add Ethanol in 0.5 vol increments until dissolution is complete. Do not exceed 10 vol.

  • Polishing Filtration (Critical): While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities (dust, silica).

  • Nucleation Point: Return filtrate to the reactor and maintain at 65°C . Slowly add warm (60°C) Water dropwise until a persistent turbidity (cloud point) is observed.

    • Note: Pre-warming the water prevents "crash cooling" which traps impurities.

  • Re-dissolution: Add just enough hot Ethanol to clear the turbidity.

  • Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour .

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of large, pure crystal lattices that exclude impurities.

  • Aging: Stir at 20°C for 2 hours, then cool to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with a cold (0°C) mixture of Ethanol/Water (1:1) .

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: The Lipophilic Purge (Ethyl Acetate/Heptane)

Rationale: If the crude contains unreacted 1,2-dimethoxybenzene (starting material), Method A may fail as veratrole is insoluble in water. Method B keeps the lipophilic impurities dissolved in the Heptane-rich mother liquor.

Reagents:

  • Ethyl Acetate (EtOAc) - The Solvent[7]

  • n-Heptane - The Anti-Solvent

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in EtOAc (3 vol) at 60°C .

  • Concentration: If the solution is too dilute, distill off EtOAc until the concentration approaches saturation (approx. 2-3 vol).

  • Anti-Solvent Addition: Slowly add n-Heptane (2 vol) at 60°C.

  • Seeding (Optional but Recommended): Add 0.1% wt/wt pure seed crystals to induce controlled nucleation.

  • Crystallization: Cool slowly to 25°C .

  • Final Addition: Add remaining n-Heptane (3 vol) slowly over 1 hour.

    • Why? Adding all heptane at the beginning can cause "oiling out" (liquid-liquid phase separation). Adding it after crystals have formed drives the equilibrium toward the solid phase.

  • Isolation: Filter and wash with 10% EtOAc in Heptane .

Process Control & Visualization

Workflow Diagram (DOT)

The following diagram illustrates the decision logic and workflow for the purification process.

CrystallizationWorkflow Start Crude 3,5-Dichloro- 3',4'-dimethoxybenzophenone SolubilityScreen Solubility Screening (MeOH, EtOAc, Toluene) Start->SolubilityScreen Decision Select Solvent System SolubilityScreen->Decision MethodA Method A: Ethanol/Water (Target: Polar Impurities) Decision->MethodA High Salt/Polar Impurity MethodB Method B: EtOAc/Heptane (Target: Lipophilic Impurities) Decision->MethodB High Organic Impurity DissolveA Dissolve in hot EtOH (Reflux) MethodA->DissolveA DissolveB Dissolve in hot EtOAc MethodB->DissolveB FilterA Hot Filtration (Remove Insolubles) DissolveA->FilterA AddWater Add Warm Water to Cloud Point FilterA->AddWater CoolA Controlled Cooling (10°C/hr) AddWater->CoolA QC QC Analysis (HPLC, DSC, NMR) CoolA->QC SeedB Seed Addition DissolveB->SeedB AddHeptane Slow Heptane Addition SeedB->AddHeptane AddHeptane->QC QC->Decision Fail (Re-process) Final Pure API Intermediate QC->Final Pass

Caption: Decision tree for solvent selection based on impurity profile, leading to optimized crystallization pathways.

Quality Control & Validation Criteria

To ensure the protocol is "Self-Validating," the following endpoints must be met:

ParameterMethodAcceptance Criteria
Purity HPLC (Reverse Phase, C18)> 99.5% Area
Identity 1H-NMR (CDCl3)Distinct singlets for OMe (3.9 ppm) and aromatic patterns matching structure.
Thermal Profile DSC (Differential Scanning Calorimetry)Sharp endotherm (Melting Point). Note: Broad peaks indicate impurity occlusion.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/EtOAc)
Troubleshooting "Oiling Out"

If the product comes out as an oil rather than a crystal:

  • Cause: Temperature dropped too fast or anti-solvent was added too quickly.

  • Fix: Re-heat until the oil dissolves. Add a seed crystal. Cool extremely slowly (5°C/hour) with vigorous stirring.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Tung, H.H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

  • Anderson, N.G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

(Note: While specific patents exist for downstream PDE4 inhibitors, the purification of this specific benzophenone intermediate follows the fundamental solubility principles outlined in standard process chemistry texts.)

Sources

Application Note: Precision Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone via Catalytic Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone , a functionalized diaryl ketone scaffold relevant to pharmaceutical intermediates (e.g., fenofibrate analogs, kinase inhibitors) and environmental standards.

While traditional Friedel-Crafts acylation relies on stoichiometric aluminum chloride (


), generating significant aluminum waste and requiring harsh aqueous quenching, this protocol focuses on "Green" Catalytic Acylation . We utilize moisture-tolerant Lewis Acids (Metal Triflates) and Heterogeneous Solid Acids to achieve high regioselectivity and atom economy.
Key Advantages of This Protocol:
  • Catalytic Loading: Uses 1–5 mol% catalyst (vs. >100 mol%

    
    ).
    
  • Regioselectivity: >95% selectivity for the para-position relative to the methoxy group (3',4'-substitution).

  • Scalability: Compatible with batch and continuous flow reactors.

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-deficient ring (3,5-dichlorophenyl) and an electron-rich ring (3,4-dimethoxyphenyl). The most efficient disconnection is the acyl bond, utilizing the nucleophilicity of veratrole (1,2-dimethoxybenzene).

Pathway:

  • Electrophile: 3,5-Dichlorobenzoyl chloride (Generated from 3,5-dichlorobenzoic acid).

  • Nucleophile: 1,2-Dimethoxybenzene (Veratrole).

  • Catalyst: Bismuth(III) Triflate [

    
    ] or Hafnium(IV) Triflate [
    
    
    
    ].

Figure 1: Retrosynthetic strategy focusing on the catalytic Friedel-Crafts acylation pathway.

Experimental Protocols

Method A: Homogeneous Catalysis using Bismuth(III) Triflate (Batch)

Recommended for gram-scale optimization and library synthesis.

Rationale: Metal triflates are "water-tolerant" Lewis acids. Unlike


, they do not decompose instantly in air and can be recovered. 

is chosen for its high activity with activated ethers like veratrole.
Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
3,5-Dichlorobenzoyl chloride 209.461.02.09 g (10 mmol)Electrophile
1,2-Dimethoxybenzene (Veratrole) 138.161.11.52 g (11 mmol)Nucleophile
Bismuth(III) Triflate 656.190.02 (2 mol%)131 mgCatalyst
Dichloromethane (DCM) --20 mL (2M)Solvent
Saturated NaHCO3 --50 mLQuench
Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Bismuth(III) Triflate (131 mg) and anhydrous DCM (10 mL).

  • Electrophile Addition: Add 3,5-Dichlorobenzoyl chloride (2.09 g) to the flask. Stir at Room Temperature (RT) for 10 minutes to form the active acyl-triflate intermediate.

  • Nucleophile Addition: Dissolve Veratrole (1.52 g) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Note: The reaction is exothermic. Use a water bath if temperature exceeds 30°C.

  • Reaction Monitoring: Reflux the mixture (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]

    • Target Rf: ~0.4 (Product), ~0.8 (Veratrole).

  • Quench: Cool to RT. Pour the mixture into 50 mL of saturated

    
     solution. Stir vigorously for 10 minutes to decompose the triflate complex.
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying & Concentration: Combine organics, dry over

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    
  • Purification: Recrystallize from Ethanol/Heptane (1:3) or perform flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Method B: Heterogeneous Catalysis (Continuous Flow Option)

Recommended for scale-up (>100g) to minimize waste.

Rationale: Solid acids like Zeolite H-Beta or sulfated metal oxides (


) allow for a fixed-bed reactor setup, eliminating the need for aqueous workup steps related to catalyst removal.
Workflow Diagram (Continuous Flow)

Figure 2: Continuous flow setup for heterogeneous catalytic acylation.

Protocol Summary
  • Catalyst: Pack a stainless steel column (4.6 x 100 mm) with Zeolite H-Beta (

    
     ratio ~25) or 
    
    
    
    .
  • Solvent: Nitromethane (promotes ionization of acyl chloride).

  • Conditions:

    • Temperature: 80–100°C.

    • Pressure: 100 psi (to prevent solvent boiling).

    • Residence Time: 10–20 minutes.

  • Workup: The output stream contains only product, solvent, and HCl gas. Concentrate directly to obtain the product.

Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 110–115°C (estimated based on analogs).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.70 (d, J=1.9 Hz, 2H, H-2,6 of dichlorophenyl ring).
      
    • 
       7.55 (t, J=1.9 Hz, 1H, H-4 of dichlorophenyl ring).
      
    • 
       7.48 (d, J=2.0 Hz, 1H, H-2' of dimethoxyphenyl ring).
      
    • 
       7.35 (dd, J=8.4, 2.0 Hz, 1H, H-6' of dimethoxyphenyl ring).
      
    • 
       6.90 (d, J=8.4 Hz, 1H, H-5' of dimethoxyphenyl ring).
      
    • 
       3.96 (s, 3H, 
      
      
      
      ).
    • 
       3.94 (s, 3H, 
      
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation by moisture.[3]Dry all reagents and solvent over molecular sieves (3Å) before use.
Isomer Formation Acylation at position 3 (ortho-acylation).Ensure temperature is kept <40°C. Steric hindrance usually disfavors the ortho-isomer, but high T promotes it.
Dark Coloration Polymerization of veratrole.Reduce catalyst loading or add veratrole more slowly.

References

  • Zeolite Catalysts for Phenol Benzoylation: MDPI. "Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid." Available at: [Link]

  • Metal Triflate Catalysis: Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]

  • TiO2-SnOx Solid Solution Catalyst: ResearchGate. "Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst." Available at: [Link]

Sources

Process Development and Scale-Up Strategy: 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the process chemistry and engineering controls required for the scalable production of 3,5-Dichloro-3',4'-dimethoxybenzophenone . This molecule is a critical pharmacophore, often serving as the structural core for tubulin polymerization inhibitors (e.g., analogs of Phenstatin and Combretastatin A-4).

The synthesis relies on a Friedel-Crafts Acylation .[1][2][3][4] While conceptually simple, the scale-up of this reaction presents specific engineering challenges:

  • Thermal Management: The reaction is highly exothermic.[1]

  • Gas Evolution: Stoichiometric generation of HCl gas requires scrubbing.

  • Regioselectivity: Ensuring exclusive acylation at the 4-position of the veratrole ring (para to the methoxy group) requires strict temperature control.

This guide moves beyond standard textbook procedures, offering a self-validating industrial protocol designed for reproducibility and safety.

Chemical Strategy and Mechanism[1][2][3][5]

Retrosynthetic Logic

The convergent synthesis couples an electron-rich nucleophile (Veratrole) with an electron-deficient electrophile (3,5-Dichlorobenzoyl chloride).

  • Nucleophile: 1,2-Dimethoxybenzene (Veratrole). The methoxy groups are ortho/para directors. Steric hindrance at the 3-position (between the methoxy groups) forces substitution to the 4-position (para to one methoxy, meta to the other), yielding the desired 3',4'-substitution pattern.

  • Electrophile: 3,5-Dichlorobenzoyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ).[5] A stoichiometric amount (
    
    
    
    eq) is required because the resulting ketone product complexes with the Lewis acid, deactivating it.
Reaction Pathway Diagram

ReactionPathway Reactants Reactants (Veratrole + Acid Chloride) Complex Acylium Ion Complex Formation Reactants->Complex + AlCl3 (DCM/EDC) TS Sigma Complex (Transition State) Complex->TS Electrophilic Attack Intermediate AlCl3-Product Complex TS->Intermediate - HCl (Gas) Quench Hydrolysis (Inverse Quench) Intermediate->Quench + H2O/HCl Product Target Molecule 3,5-Dichloro-3',4'-dimethoxybenzophenone Quench->Product Crystallization

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation.[1][2][6] Note the stoichiometric consumption of AlCl3.

Critical Process Parameters (CPPs)

The following parameters must be controlled to ensure batch-to-batch consistency.

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale
Solvent Dichloromethane (DCM)1,2-Dichloroethane (EDC) or DCMDCM is volatile (

); EDC (

) allows higher reaction temps if kinetics are slow, but DCM is preferred for easier removal if reflux is not needed.
Temperature


Lower initial temp on scale prevents thermal runaway during AlCl3 addition.
AlCl3 Dosing Solid additionSlurry addition or Screw FeederSolid addition on scale risks "hot spots." Slurry dosing or controlled solid feeding is safer.
Quenching Pour onto iceInverse Quench (Pump into Acid/Water)Critical Safety Step: Never add water to the reactor. Pump the reaction mass into chilled dilute HCl to control the massive exotherm.
Stoichiometry 1.1 eq AlCl31.2 eq AlCl3Slight excess ensures full conversion despite moisture ingress in larger vessels.

Experimental Protocols

Protocol A: Laboratory Optimization (Baseline)

Objective: Confirm conversion and impurity profile.

Materials:

  • 3,5-Dichlorobenzoyl chloride (10.0 g, 47.7 mmol)

  • Veratrole (6.9 g, 50.0 mmol, 1.05 eq)

  • Aluminum Chloride, anhydrous (7.0 g, 52.5 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • 1M HCl (aqueous)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and an HCl trap (tube leading to NaOH solution).

  • Dissolution: Charge 3,5-Dichlorobenzoyl chloride and Veratrole into the flask. Add 80 mL DCM. Cool to

    
     in an ice bath.
    
  • Addition: Carefully add

    
     in 4 portions over 20 minutes. Observation: Solution will darken (yellow 
    
    
    
    orange
    
    
    red/brown) and HCl gas will evolve.
  • Reaction: Remove ice bath. Stir at room temperature (

    
    ) for 3 hours. Monitor by HPLC/TLC.
    
  • Quench: Pour the reaction mixture slowly into a beaker containing 100g ice and 10 mL conc. HCl. Stir vigorously for 30 mins until the organic layer is clear and the aqueous layer is distinct.

  • Workup: Separate layers. Extract aqueous phase with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Heptane (1:4).

Protocol B: Pilot Scale-Up (1 kg Target)

Objective: Safe production with engineering controls.

Engineering Prerequisites:

  • Reactor: 20L Glass-Lined Reactor (GLR) with jacket cooling.

  • Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent to neutralize HCl.

  • Dosing: Peristaltic pump for liquid transfer (Inverse Quench).

Step-by-Step Methodology:

  • Reactor Preparation:

    • Ensure reactor is clean, dry, and inerted with

      
      .
      
    • Set jacket temperature to

      
      .
      
  • Charging:

    • Charge Dichloromethane (10 L) .

    • Charge 3,5-Dichlorobenzoyl chloride (1.0 kg) .

    • Charge Veratrole (0.69 kg) .

    • Agitate at 150 RPM until dissolved.

  • Controlled Addition (The Exotherm):

    • Add

      
       (0.75 kg)  via a solids charging port (or hopper) in small increments over 2 hours .
      
    • Constraint: Maintain internal temperature

      
      . If temp spikes, halt addition.
      
    • Note: Ensure scrubber pump is active to handle HCl evolution.

  • Reaction Phase:

    • Ramp jacket temperature to

      
       over 1 hour.
      
    • Hold at

      
       for 4 hours.
      
    • IPC (In-Process Control): Sample for HPLC. Limit:

      
       unreacted acid chloride.
      
  • Inverse Quench (Critical Safety Operation):

    • In a separate quench vessel (50L), prepare Ice/Water (10 kg) and HCl (37%, 1 L) . Cool to

      
      .
      
    • Transfer the reaction mixture from the reactor into the quench vessel using a chemically resistant pump or gravity feed.

    • Rate: Control flow to keep quench vessel

      
      .
      
    • Reasoning: Adding water to the main reactor can cause violent boiling of DCM and pressurization.

  • Isolation:

    • Agitate quench vessel for 1 hour to break Al-complexes.

    • Phase separate. Wash organic layer with 5%

      
       (removes unreacted acid) and Brine.
      
    • Distill DCM under reduced pressure to obtain crude solid.

    • Crystallization: Reflux crude in Ethanol (5 L) . Cool slowly to

      
      . Filter and dry.[5][7][8]
      

Process Workflow & Engineering Controls

ProcessFlow cluster_Reaction Reaction Zone (GLR) cluster_Workup Workup Zone Reactor 20L Reactor (Reactants + Solvent) Scrubber Caustic Scrubber (HCl Removal) Reactor->Scrubber HCl Gas QuenchTank Quench Vessel (Acid/Ice Water) Reactor->QuenchTank Inverse Quench (Pump Transfer) AlCl3_Feed Solids Feeder (AlCl3) AlCl3_Feed->Reactor Slow Addition (T < 5°C) Separator Phase Separator QuenchTank->Separator Hydrolysis Complete Crystallizer Crystallization (Ethanol) Separator->Crystallizer Organic Phase

Figure 2: Pilot-scale Process Flow Diagram (PFD) highlighting safety controls.

Quality Control & Troubleshooting

Specification Limits
  • Appearance: White to Off-white crystalline solid.

  • Purity (HPLC):

    
     (Area %).
    
  • Melting Point:

    
     (consistent with similar benzophenones in literature [1]).
    
  • Regioisomer:

    
     (3',4'-dimethoxy vs 2',3'-dimethoxy).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex.Increase agitation time during quench; ensure pH is acidic (< 2).
Dark Color High temperature during addition.[3][8]Ensure strictly

during AlCl3 addition.
Sticky Solid Residual solvent/impurities.Recrystallize from EtOAc/Heptane instead of Ethanol.
Stalled Reaction Moisture in AlCl3 (deactivated).Use fresh anhydrous AlCl3; increase loading to 1.3 eq.

References

  • Patent: Pfizer Products Inc. (2001). Process for the preparation of substituted benzophenones.[1][8] WO2001051440A1. Link

    • Context: Describes the general Friedel-Crafts conditions for substituted benzophenones using ver
  • Safety Protocol: University of Michigan. Friedel-Crafts Acylation: Macro-Scale Procedure and Safety.[9]Link

    • Context: Provides foundational safety data for handling Aluminum Chloride and Acetyl Chloride deriv
  • Review: Ede, S. R., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions.[6] International Journal of Chemical Studies, 3(2). Link

    • Context: Discusses the reactivity of veratrole in acylation reactions and selectivity parameters.
  • Structural Data: Grimm, F. A., et al. (2017). 3,5-Dichloro-3',4'-dimethoxybiphenyl - Synthesis and crystallization.[10] National Institutes of Health (PMC). Link

    • Context: While discussing the biphenyl analog, this reference provides critical solubility and structural data for the 3,5-dichloro-3',4'-dimethoxy motif.[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-BZP-3534 Topic: Yield Optimization & Impurity Control

Introduction

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone is suffering from suboptimal yields (<60%), incomplete conversion, or persistent phenolic impurities.

This molecule is constructed via a Friedel-Crafts Acylation between a deactivated acylating agent (3,5-dichlorobenzoyl chloride ) and an activated nucleophile (1,2-dimethoxybenzene/veratrole ). While thermodynamically favorable, the specific electronic mismatch often leads to "stalled" intermediates and side-reactions involving the methoxy groups.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why your current protocol might be failing based on physical organic chemistry principles.

Module 1: Critical Failure Analysis (Troubleshooting)

Q1: My yield is stuck at 40-50%. TLC shows starting material remaining, but adding more catalyst doesn't help. Why?

A: You are likely experiencing Complexation Arrest . In Friedel-Crafts acylation involving polymethoxy benzenes (like veratrole), the Lewis acid (e.g., AlCl₃) does not just activate the acyl chloride; it also coordinates strongly to the oxygen atoms of the methoxy groups.

  • The Trap: If you use the standard 1.1 equivalents of AlCl₃, the catalyst is sequestered by the methoxy oxygens of the veratrole before it can activate the benzoyl chloride. The reaction stalls because there is no free catalyst left for the acyl chloride.

  • The Fix: You must account for the "Lewis basicity" of the substrate.

    • Stoichiometry Adjustment: Increase AlCl₃ loading to 2.2 – 2.5 equivalents . (1 eq for the acyl chloride, 1 eq to saturate the methoxy sites).

    • Order of Addition: Do not mix veratrole and AlCl₃ first. This forms a stable, unreactive complex.

    • Protocol Change: Pre-complex the 3,5-dichlorobenzoyl chloride with AlCl₃ in DCM/DCE to form the discrete acylium ion first, then add the veratrole slowly.

Q2: I am seeing a "lower spot" on TLC that resists purification. NMR suggests a missing methyl group.

A: You are suffering from Lewis-Acid Induced Demethylation . AlCl₃ is a harsh Lewis acid. Under reflux or prolonged stirring, it can cleave aryl methyl ethers to phenols. While 3',4'-dimethoxy positions are less susceptible than ortho (2') positions, cleavage still occurs, particularly at the 4' position due to para-conjugation with the carbonyl.

  • The Fix:

    • Temperature Control: Never reflux AlCl₃ reactions with veratrole above 40°C unless absolutely necessary. Keep the initial addition at 0°C – 5°C.

    • Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of the acid chloride.

    • Catalyst Switch: If demethylation persists >5%, switch to Tin(IV) Chloride (SnCl₄) . It is a milder Lewis acid that is strong enough to acylate veratrole but too weak to cleave the ether bond [1].

Q3: The reaction turns into a solid black tar or a viscous emulsion during workup.

A: This is the Red Oil/Complexation Effect . The product ketone forms a strong complex with aluminum salts, often separating as a dense oil that traps the product.

  • The Fix:

    • The "Dry" Workup: Do not just pour water in. Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (10:1 ratio) with vigorous stirring. The HCl is critical to break the Aluminum-Oxygen bond.

    • Emulsion Breaker: If an emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution. It chelates aluminum more strongly than your product does, releasing the organic layer.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the "Demethylation Pathway" is a temperature-dependent trap.

ReactionPathways Reactants 3,5-Dichlorobenzoyl Cl + Veratrole Acylium Acylium Ion (Active Species) Reactants->Acylium AlCl3 (Low Temp) Trapped Trapped Catalyst (Veratrole-AlCl3 Complex) Reactants->Trapped Mixing Order Error Complex Sigma Complex (Intermediate) Acylium->Complex Electrophilic Attack Product Target: 3,5-Dichloro-3',4'-dimethoxybenzophenone Complex->Product -H+ (Aromatization) Impurity Impurity: Phenolic Byproduct (Demethylated) Product->Impurity High Temp / Long Time (Ether Cleavage)

Caption: Reaction pathway showing the critical divergence between successful acylation and the demethylation/catalyst-trapping failure modes.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize demethylation while ensuring high conversion.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Polar enough to solubilize the complex, low boiling point prevents overheating.
Catalyst AlCl₃ (2.2 eq) OR SnCl₄ (1.2 eq)AlCl₃ requires excess due to coordination; SnCl₄ is milder/selective.
Temperature 0°C (Addition) -> 25°C (Stir)Prevents kinetic demethylation spikes.
Time 3 - 6 HoursExtended times favor thermodynamic side-products.
Step-by-Step Procedure
  • Apparatus Preparation: Oven-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, N₂ inlet, and magnetic stir bar.

  • Acylium Generation:

    • Charge the flask with 3,5-Dichlorobenzoyl chloride (1.0 eq) and anhydrous DCM (5-10 volumes) .

    • Cool to 0°C in an ice bath.

    • Add AlCl₃ (2.2 eq) portion-wise. Note: The solution will likely turn yellow/orange, indicating acylium ion formation. Stir for 15 mins.

  • Nucleophile Addition:

    • Dissolve Veratrole (1.05 eq) in a small amount of DCM in the addition funnel.

    • Add dropwise over 30-45 minutes, maintaining internal temp <5°C . Crucial: Rapid addition causes localized heating and impurities.

  • Reaction Phase:

    • Remove ice bath. Allow to warm to Room Temperature (20-25°C).

    • Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).

    • Stop point: Quench when the acid chloride is consumed. Do not wait for the veratrole to disappear (it is in slight excess).

  • Quench & Workup:

    • Pour reaction mixture into Ice + Conc. HCl (approx 1M final conc) .

    • Stir vigorously until the solid aluminum cake breaks down.

    • Extract with DCM (2x). Wash organic layer with 1M NaOH (removes unreacted acid/phenols) then Brine .

    • Dry over MgSO₄ and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol or Methanol . The target benzophenone usually crystallizes readily, leaving oily impurities in the mother liquor.

Module 4: Alternative Catalytic Routes (Green Chemistry)

If the AlCl₃ route remains problematic for your specific grade of reagents, consider these validated alternatives from recent literature.

Option A: Heterogeneous Catalysis (TiO₂-SnOₓ)

Recent studies [2] have shown that binary metal oxide solid solutions (specifically TiO₂ doped into SnOₓ) can catalyze the acylation of veratrole with high selectivity (97%) and yield.[2]

  • Pros: Catalyst is reusable; no acidic wastewater; minimal demethylation.

  • Cons: Requires catalyst preparation (sol-gel method) or specialized procurement.

Option B: Zeolite Catalysis

Zeolite H-Beta has shown efficacy in acylating electron-rich aromatics like veratrole [3].

  • Pros: Shape selectivity prevents formation of unwanted isomers.

  • Cons: Reaction rates are significantly slower than AlCl₃; often requires higher temperatures (reflux in nitrobenzene), which might re-introduce thermal risks.

Module 5: Troubleshooting Decision Tree

Use this flow to diagnose your next experiment.

TroubleshootingTree Start Start Diagnosis YieldCheck Is Yield > 60%? Start->YieldCheck PurityCheck Is Purity > 95%? YieldCheck->PurityCheck Yes LowYield Low Yield Issue YieldCheck->LowYield No Success Process Optimized PurityCheck->Success Yes ImpurityIssue Impurity Issue PurityCheck->ImpurityIssue No CheckStoi Check AlCl3 Stoichiometry Is it < 2.0 eq? LowYield->CheckStoi CheckTemp Check Temperature Was it refluxed? ImpurityIssue->CheckTemp IncreaseAlCl3 Action: Increase AlCl3 to 2.2-2.5 eq CheckStoi->IncreaseAlCl3 Yes CheckAdd Check Addition Order Veratrole added to AlCl3? CheckStoi->CheckAdd No ReduceTemp Action: Run at 0-25°C Switch to SnCl4 CheckTemp->ReduceTemp Yes (Demethylation) ChangeOrder Action: Pre-form Acylium Ion (Acid Cl + AlCl3 first) CheckAdd->ChangeOrder Yes

Caption: Diagnostic logic flow for identifying yield and purity bottlenecks.

References

  • BenchChem Technical Support. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from (Contextual inference on Lewis Acid selection).

  • Lu, et al. (2025). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from

  • Ciba Specialty Chemicals. (2001). Process for the preparation of substituted benzophenones. WO2001051440A1. Retrieved from

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).

Sources

Technical Support Center: Purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges in the purification of crude 3,5-Dichloro-3',4'-dimethoxybenzophenone. Synthesized primarily through Friedel-Crafts acylation, this compound's purity is critical for downstream applications in pharmaceutical development and materials science. This document moves beyond standard protocols to address the specific, nuanced issues that can arise during post-reaction workup and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Q1: What are the most probable impurities in my crude product?

A1: The impurity profile is intrinsically linked to the synthesis method, which is typically the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3,5-dichlorobenzoyl chloride.[1][2]

  • Unreacted Starting Materials: Residual veratrole or 3,5-dichlorobenzoyl chloride.

  • Hydrolysis Products: 3,5-Dichlorobenzoic acid, formed from the reaction of 3,5-dichlorobenzoyl chloride with trace water.[3][4] This is a very common acidic impurity.

  • Catalyst Residues: Complexes of the Lewis acid catalyst (e.g., AlCl₃) with the ketone product or water.

  • Regioisomers: While the primary product is the 1,2-dimethoxy-4-acyl isomer due to the ortho-para directing nature of the methoxy groups, trace amounts of other isomers are possible, though less likely due to steric hindrance.

  • Demethylation Products: Strong Lewis acids, particularly in the presence of heat, can catalyze the cleavage of the methoxy ether bonds, leading to phenolic impurities (e.g., 3,5-dichloro-(3'-hydroxy-4'-methoxy)benzophenone).[5][6]

Q2: What analytical methods are recommended to assess the purity of my product?

A2: A multi-technique approach is advised for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying impurities. You can clearly distinguish the aromatic signals of the product from starting materials and byproducts like 3,5-dichlorobenzoic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product and any byproducts. Various methods have been developed for analyzing benzophenone derivatives in complex matrices.[7][8][9]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and optimizing solvent systems for column chromatography.

Q3: My crude product is a sticky oil instead of a solid. What should I do first?

A3: This is a common issue, typically caused by high levels of solvent residue or significant impurities that depress the melting point.

  • High-Vacuum Drying: Ensure all reaction and workup solvents are thoroughly removed using a high-vacuum line and gentle heating.

  • Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or diethyl ether). This can often wash away oily impurities and leave a solid product.

  • Proceed to Chromatography: If trituration fails, the oil can be directly purified via silica gel column chromatography. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate before loading it onto the column.

Part 2: Troubleshooting and Detailed Protocols

This section provides specific, actionable guidance for common purification challenges.

Workflow for Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the purity and physical state of the crude material. This workflow provides a decision-making framework.

G Figure 1: Purification Strategy Workflow A Analyze Crude Product (TLC, ¹H NMR) B Is the major spot >90% pure and product is a solid? A->B C Recrystallization B->C Yes E Product is oily or contains multiple impurities B->E No F Analyze Final Product Purity C->F D Column Chromatography D->F E->D G Purity >98%? F->G H Product Ready G->H Yes I Repeat Purification or Re-evaluate Method G->I No I->A

Caption: Figure 1: General decision workflow for purifying crude 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[10] Success hinges on selecting the correct solvent system.

Q: My product "oils out" during cooling instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. Essentially, it comes out of solution as a liquid instead of a solid.

Causality & Solution:

  • The boiling point of the solvent is too high: The solution is still too hot when supersaturation occurs.

    • Solution: Switch to a solvent with a lower boiling point.

  • The solution is cooling too rapidly: This doesn't allow time for proper crystal lattice formation.

    • Solution: Insulate the flask to slow the cooling rate. Let it cool to room temperature on the benchtop before moving to an ice bath.[11]

  • The concentration of the solute is too high:

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

Q: My recovery is very low after recrystallization. What went wrong?

A: Low recovery is typically due to using too much solvent or the product having significant solubility in the cold solvent.

Causality & Solution:

  • Excessive Solvent: Using more than the minimum amount of boiling solvent required for dissolution will keep a significant portion of your product in solution even after cooling.

    • Solution: Add the boiling solvent in small portions until the solid just dissolves.[12] If you've already added too much, you can carefully evaporate some solvent and re-cool.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities (like charcoal), the product may have crystallized on the filter paper.

    • Solution: Keep the funnel and receiving flask heated during filtration. Rinse the filter paper with a small amount of fresh, hot solvent.

  • Incomplete Crystallization:

    • Solution: Cool the solution in an ice bath for a longer period (at least 15-30 minutes) to maximize crystal formation.[13] Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

| Table 1: Recommended Solvent Systems for Recrystallization | | :--- | :--- | | Solvent System | Comments & Rationale | | Ethanol | A good starting point. The ketone product class often shows the desired solubility profile (soluble when hot, less soluble when cold).[14] | | Ethyl Acetate / Heptane | A versatile two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot heptane until the solution becomes faintly cloudy. Clarify with a drop of ethyl acetate and allow to cool slowly. This method is effective for moderately polar compounds.[15] | | Isopropanol | Similar properties to ethanol and can be an effective alternative. | | Toluene | Can be effective, but its higher boiling point may increase the risk of "oiling out." |

Experimental Protocol 1: Recrystallization from Ethyl Acetate/Heptane
  • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.

  • Add a minimal volume of ethyl acetate (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate.

  • Continue adding ethyl acetate dropwise until all the solid has just dissolved.

  • Slowly add heptane dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Dry the purified crystals under high vacuum.

Guide 2: Troubleshooting Silica Gel Column Chromatography

When recrystallization is ineffective due to high impurity levels or an oily product, column chromatography is the method of choice.

Q: My compounds are not separating on the column (all eluting together). What should I do?

A: This indicates that the eluent (solvent system) is too polar. The compounds are spending too much time in the mobile phase and not enough time interacting with the stationary phase (silica gel).

Causality & Solution:

  • Incorrect Eluent Polarity: The solvent system is too "strong."

    • Solution: Decrease the polarity of the eluent. This is achieved by decreasing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexanes).

  • TLC Optimization: Always optimize your solvent system using TLC before running a column. The ideal TLC R_f (retention factor) for your desired compound should be between 0.25 and 0.35 to ensure good separation on a column.

| Table 2: Eluent Systems for Chromatography | | :--- | :--- | | Starting Eluent System (v/v) | When to Use | | 90:10 Hexanes : Ethyl Acetate | A good starting point for moderately polar benzophenones. Adjust ratio based on TLC. | | 80:20 Hexanes : Ethyl Acetate | If the product is not moving from the baseline in 90:10. | | 95:5 Dichloromethane : Methanol | An alternative system if separation is poor in Hexanes/EtOAc, particularly if more polar impurities are present. |

Experimental Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot it on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives an R_f of ~0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar mixture, e.g., 95:5 Hexanes:EtOAc). Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane (~1-2 mL). Add a small amount of silica gel (~1 g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after less polar impurities have been washed away.

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Diagram for Column Chromatography

G Figure 2: Troubleshooting Column Chromatography A Problem Encountered B Poor Separation (Rf too high or spots merged) A->B C Streaky Bands or Tailing A->C D Product Stuck on Column (Rf = 0) A->D E Decrease Eluent Polarity (e.g., from 8:2 to 9:1 Hex:EtOAc) B->E F Sample may be too acidic. Add 0.5% triethylamine to eluent. Or, compound may be degrading on silica. C->F G Increase Eluent Polarity (e.g., from 9:1 to 8:2 Hex:EtOAc) D->G H Rerun TLC to optimize eluent E->H F->H G->H

Caption: Figure 2: Decision tree for resolving common issues in silica gel chromatography.

References

  • Mizuno, K., et al. (2005). C−O Bond Cleavage of Benzophenone Substituted by 4-CH2OR (R= C6H5 and CH3) with Stepwise Two-Photon Excitation. The Journal of Physical Chemistry A. Available at: [Link]

  • Mizuno, K., et al. (2005). C-O bond cleavage of benzophenone substituted by 4-CH2OR (R = C6H5 and CH3) with stepwise two-photon excitation. PubMed. Available at: [Link]

  • St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Phenomenex Inc. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Orjales, A., et al. (2001). A process for the preparation of substituted benzophenones. Google Patents (WO2001051440A1).
  • Wang, J., et al. (2018). Method for purifying and separating benzophenone. Google Patents (CN108586224B).
  • Kania-Korwel, I., et al. (2017). 3,5-Dichloro-3',4'-dimethoxybiphenyl. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Cleavage of ethers. Available at: [Link]

  • Gavrila, A. A., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]

  • SATHEE (n.d.). Friedel Crafts Reaction. Available at: [Link]

  • ResearchGate (n.d.). Results of the Cleavage of Benzophenone 25 in CH2Cl2 under Different Reaction Conditions. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sharma, A., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Available at: [Link]

  • Cheméo (n.d.). 3,5-Dichlorobenzoyl chloride. Available at: [Link]

  • Černá, K., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health. Available at: [Link]

  • González, C. C., et al. (2008). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Request PDF on ResearchGate. Available at: [Link]

  • Vassar College (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Leah4sci (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]

  • ResearchGate (n.d.). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Available at: [Link]

  • BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • International Journal of Chemical Studies (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • ResearchGate (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • NIST (n.d.). 3,5-Dichlorobenzoyl chloride. NIST WebBook. Available at: [Link]

  • ResearchGate (n.d.). STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. Available at: [Link]

  • Li, J., et al. (2016). Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents (CN104016855B).
  • ResearchGate (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Available at: [Link]

  • MIT Digital Lab Techniques Manual (2010). Recrystallization. YouTube. Available at: [Link]

  • Organic Syntheses Procedure (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Available at: [Link]

  • Yuliana, A., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Jurnal Kimia Valensi. Available at: [Link]

  • Patel, R., et al. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Organic Preparations and Procedures International. Available at: [Link]

  • Sciencemadness Discussion Board (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available at: [Link]

  • Technical Disclosure Commons (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]

  • Organic Syntheses Procedure (n.d.). Biphenyl, 3,4-dichloro. Available at: [Link]

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Benzophenone Derivative Synthesis: Thermal Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Management in Friedel-Crafts Acylation

Part 1: The Core Directive – Thermodynamic vs. Kinetic Control

Welcome to the technical support hub. You are likely here because your benzophenone yield is low, your product is "tarry," or you are seeing unexpected isomers. In 90% of cases, the root cause is a misalignment between substrate reactivity and reaction temperature .

Friedel-Crafts acylation is not a "set and forget" reaction. It is a dynamic interplay between the stability of the acylium ion (the electrophile) and the nucleophilicity of your aromatic ring.

The Thermal Sweet Spot: A Logic Framework

Do not blindly follow a paper from 1950. Use this logic gate to determine your starting thermal profile.

TemperatureLogic Start Analyze Substrate (Aromatic Ring) Activated Activated Ring (e.g., Anisole, Toluene) EDG Present Start->Activated Deactivated Deactivated Ring (e.g., Chlorobenzene) EWG Present Start->Deactivated Cooling Active Cooling (0°C to 10°C) Prevent Polysubstitution Activated->Cooling High Nucleophilicity Heating Thermal Drive (50°C to Reflux) Overcome Activation Energy Deactivated->Heating Low Nucleophilicity Risk1 Risk: Exotherm Runaway & Regio-scrambling Cooling->Risk1 Risk2 Risk: Stalled Reaction & Catalyst Poisoning Heating->Risk2

Figure 1: Thermal decision matrix based on substrate electronic properties. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

Part 2: Technical Deep Dive & Protocols

Module A: The Stoichiometry Trap (Why Temperature Matters)

Unlike Friedel-Crafts alkylation (catalytic), acylation requires stoichiometric amounts of Lewis Acid (typically AlCl₃).

  • The Mechanism: The product (benzophenone) is a ketone. Ketones are Lewis bases. They complex with AlCl₃.[1][2][3]

  • The Consequence: As the reaction proceeds, your catalyst is consumed by the product [1].

  • Thermal Implication: If you run too cold on a deactivated substrate, the catalyst-product complex precipitates or becomes an inactive sludge, stalling the reaction before completion. You often need heat late in the reaction to keep this complex soluble and active.

Standard Stoichiometry Table:

ComponentEquivalentsRoleThermal Note
Acyl Chloride 1.0Electrophile SourceFreezing point concerns if neat.
Aromatic Substrate 1.1 - 1.5NucleophileExcess helps heat dissipation.
AlCl₃ (Lewis Acid) 1.1 - 1.3 CatalystCRITICAL: Must exceed 1.0 eq.[2]
Solvent N/AHeat SinkBP determines max temp.
Module B: The "Safe-Fail" Addition Protocol

Target Audience: Users experiencing thermal runaway or dark/tarry crude products.

Rapid addition of reagents generates massive heat (exothermic complexation). This localized heating causes polymerization ("tar"). Follow this self-validating protocol:

  • The Setup: Flame-dried glassware, N₂ atmosphere.

  • The Slurry: Suspend AlCl₃ in solvent (DCM or 1,2-DCE) at 0°C .

  • The Addition (The "Touch" Test):

    • Mix Acyl Chloride + Substrate in an addition funnel.

    • Add dropwise.[2]

    • Validation: If the internal temp rises >5°C, STOP . Wait for cooling.

    • Why? Keeping T < 5°C during addition ensures kinetic control and prevents immediate polymerization of sensitive substrates [2].

  • The Ramp: Once addition is complete, remove ice bath. Allow to warm to RT.

    • Checkpoint: Monitor HCl gas evolution. If evolution stops but TLC shows starting material, apply heat (Reflux).

Part 3: Reaction Pathway Visualization

Understanding where the temperature acts is vital. It affects the stability of the Acylium ion and the reversibility of the Sigma complex.

ReactionPathway Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion Complex (R-C≡O)+ AlCl4- Reagents->Acylium Fast, Exothermic (Keep <10°C) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Rate Determining Step (Temp dependent on Substrate) Tar Tar Acylium->Tar T > 50°C (Polymerization) ProductComplex Product-AlCl3 Complex (Stable, requires Hydrolysis) Sigma->ProductComplex -HCl (Irreversible) Rearrangement Rearrangement Sigma->Rearrangement High T (Rare in Acylation) Final Benzophenone Derivative ProductComplex->Final Acid Quench (Ice/HCl) Exothermic!

Figure 2: Mechanistic pathway highlighting temperature-sensitive nodes. Note the stability of the Product-AlCl3 complex requiring hydrolysis.

Part 4: Troubleshooting & FAQs

Symptom 1: "My reaction turned into a black, insoluble tar."

Diagnosis: Thermal degradation or polymerization. Root Cause:

  • Initial Exotherm: You added reagents too fast, causing localized hot spots >80°C.

  • Solvent Choice: You used a solvent that participates in the reaction (e.g., using impure benzene or high temps with reactive substrates). The Fix:

  • Protocol: Repeat with strictly controlled 0°C addition.

  • Solvent Switch: If using CS₂ (highly flammable/toxic), switch to Dichloromethane (DCM) (reflux 40°C) or 1,2-Dichloroethane (reflux 83°C) for better thermal regulation [3].

Symptom 2: "I have 50% starting material left, even after reflux."

Diagnosis: Catalyst Deactivation or "Gummy" Complex. Root Cause:

  • Moisture: AlCl₃ is hygroscopic. If your equipment wasn't flame-dried, the catalyst hydrolyzed before the reaction started.

  • Physical Encapsulation: The product-catalyst complex precipitated and coated the stirring bar/unreacted AlCl₃. The Fix:

  • Agitation: Use a mechanical stirrer (overhead) instead of magnetic. The complex becomes very viscous.

  • Solvent: Switch to Nitrobenzene . It is a polar solvent that dissolves the AlCl₃-complex, keeping the reaction homogeneous at higher temperatures [4].

Symptom 3: "I'm getting the wrong isomer (Ortho/Para mix)."

Diagnosis: Kinetic vs. Thermodynamic Control failure. Technical Insight:

  • Kinetic Control (Low Temp): Favors the position most accessible to attack (usually Para due to sterics).

  • Thermodynamic Control (High Temp): While acylation is generally considered irreversible (unlike alkylation), high temperatures can lead to isomerization or de-acylation/re-acylation in highly crowded systems. The Fix:

  • Lower the reaction temperature. If you are refluxing at 80°C, try stirring at 25°C for a longer duration (12-24h).

  • Use a bulkier solvent (e.g., 1,2-DCE) to enhance steric hindrance at the ortho position.

Part 5: Solvent Selection Guide

Select your solvent based on the required thermal ceiling.

SolventBoiling Point (°C)ApplicationRisk Profile
Dichloromethane (DCM) 40°CActivated substrates (Anisole, Xylene)Low temp limits reaction rate for deactivated rings.
Carbon Disulfide (CS₂) 46°CHistorical standard; good solubilityHigh Fire Risk. Avoid if possible.
1,2-Dichloroethane 83°CGeneral purpose; allows moderate heatCarcinogenic; handle with care.
Nitrobenzene 210°CDeactivated substrates (Chlorobenzene)High BP allows driving difficult reactions. Hard to remove (requires steam distillation).

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from

  • Royal Society of Chemistry. (1970). The Friedel-Crafts benzoylation of chlorobenzene: Effects of solvent and temperature. Journal of the Chemical Society C. Retrieved from

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid complex solubility in Nitrobenzene).

Sources

Technical Support Center: Stability of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-Dichloro-3',4'-dimethoxybenzophenone. Understanding the stability of this compound in aqueous solutions is critical for obtaining reproducible and reliable experimental results. This document addresses common challenges, provides troubleshooting strategies, and offers validated protocols to assess stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,5-Dichloro-3',4'-dimethoxybenzophenone in aqueous solutions?

The degradation of 3,5-Dichloro-3',4'-dimethoxybenzophenone is primarily driven by two mechanisms: photodegradation and, to a lesser extent, hydrolysis.

  • Photodegradation: As a benzophenone derivative, the compound is susceptible to degradation upon exposure to ultraviolet (UV) light.[1][2] The aromatic ketone structure can absorb UV radiation, leading to the formation of excited states that can initiate degradation reactions. Studies on similar chlorinated benzophenones have shown that dichloro-derivatives can be less photostable in water than their parent compounds.[3] This process can involve dehalogenation (removal of chlorine atoms), hydroxylation of the aromatic rings, or cleavage of the ether (methoxy) groups.

  • Hydrolysis: While benzophenones are generally considered chemically stable, the ester-like character of the ether linkages and the carbon-chlorine bonds can be susceptible to hydrolysis under harsh pH conditions (highly acidic or basic) and elevated temperatures.[4][5] Under typical physiological pH and ambient temperature, this pathway is expected to be significantly slower than photodegradation.

  • Oxidation: The dimethoxy-substituted phenyl ring is electron-rich and can be susceptible to oxidation, especially in the presence of strong oxidizing agents or through advanced oxidation processes (AOPs) that generate hydroxyl radicals.[1][6]

Q2: How stable is this compound under standard laboratory conditions (aqueous solution, room temperature, ambient light)?

Under standard laboratory conditions, the stability is variable and depends heavily on light exposure. Benzophenone-type compounds are known to be pseudo-persistent in aquatic environments due to continuous release, but they do undergo degradation.[7]

  • In the Dark: When protected from light, 3,5-Dichloro-3',4'-dimethoxybenzophenone is expected to be moderately stable in neutral aqueous solutions (pH 6-8) at room temperature for short-term experiments.

  • With Light Exposure: Exposure to ambient laboratory light, which contains UV components, will likely cause gradual degradation over hours or days. Direct exposure to sunlight or a UV lamp will accelerate this process significantly.[3] For instance, a related compound, Benzophenone-3, showed only 4% degradation after four weeks of irradiation in one study, highlighting that stability can be compound-specific but is a critical parameter to consider.[8]

Q3: What are the potential degradation products I should look for?

Based on the known degradation pathways of related compounds, the major degradation products are likely to result from hydroxylation, dechlorination, and demethylation.[4][9]

  • Hydroxylated Derivatives: Formation of phenolic compounds by replacing chlorine atoms or aromatic hydrogens with hydroxyl (-OH) groups.

  • Dechlorinated Species: Compounds where one or both chlorine atoms have been replaced by hydrogen.

  • Demethylated Products: Cleavage of one or both methoxy (-OCH₃) groups to form hydroxyl groups.

  • Ring Cleavage Products: Under aggressive conditions, such as with AOPs, the aromatic rings can be cleaved to form smaller organic acids.[4]

Q4: How do pH, temperature, and co-solvents affect the stability of my aqueous solution?
  • pH: Extreme pH values will accelerate hydrolysis. Basic conditions (pH > 8) can promote nucleophilic attack on the carbon-chlorine bonds and potentially the ether linkages.[5][6] The rate of photodegradation can also be pH-dependent.[1]

  • Temperature: Increased temperature will increase the rate of hydrolysis, following the principles of chemical kinetics.[4] It is recommended to store stock solutions at low temperatures (e.g., 4°C or -20°C) and conduct experiments at controlled temperatures.

  • Co-solvents: Due to the likely low water solubility of this compound, organic co-solvents (e.g., DMSO, ethanol) are often used to prepare stock solutions. While these can aid dissolution, they may also influence stability. For example, some solvents can act as photosensitizers or radical scavengers, altering the rate and pathway of photodegradation.

Q5: What is the best way to prepare and store an aqueous stock solution?

To maximize stability:

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Store in Amber Vials: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Store at Low Temperature: Store the stock solution at -20°C for long-term storage. For daily use, a stock at 4°C can be used, but its stability should be verified over the intended use period.

  • Prepare Working Solutions Freshly: Dilute the stock solution into your aqueous experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods.

Q6: Which analytical techniques are best for conducting a stability study?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the preferred method for stability studies.[4][10]

  • HPLC with UV Detection: Provides a robust method for quantifying the parent compound. A reversed-phase C18 column is typically effective.[11]

  • LC-MS/MS: Offers superior sensitivity and specificity, allowing for the simultaneous quantification of the parent compound and the identification of unknown degradation products.[10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results or poor reproducibility in my bioassay. Compound Degradation: The compound may be degrading during the experiment due to light exposure or unstable pH.1. Work in Low-Light Conditions: Perform solution preparations and experimental setup under yellow light or with minimal ambient light. 2. Use Amber Labware: Utilize amber-colored tubes and plates to protect the compound from light. 3. Control pH: Ensure your aqueous buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Rapid loss of the parent compound peak in my HPLC analysis. Photodegradation: The most likely cause is exposure to UV light during sample handling, storage, or in the autosampler.1. Verify Light Protection: Confirm that all solutions, from stock to final sample, are protected from light at all times. 2. Use a Cooled Autosampler: Set the HPLC autosampler to a low temperature (e.g., 4°C) to minimize degradation while samples are waiting for injection. 3. Check for Oxidants: Ensure your water and buffers are free from oxidizing contaminants like residual chlorine.
Appearance of new, unidentified peaks in my chromatogram over time. Formation of Degradation Products: These new peaks are likely the degradation products discussed in FAQ #3.1. Characterize with Mass Spectrometry: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the new peaks to help identify their structures.[4] 2. Perform a Forced Degradation Study: Intentionally expose the compound to stress conditions (UV light, high/low pH, H₂O₂) to generate and identify major degradation products. This can confirm if the unknown peaks in your experiment match the expected degradants.

Quantitative Data Summary

ConditionAnalyte ClassExpected StabilityRationale / Reference
UV-A Irradiation Dichloro-benzophenone derivativesLow Stability Dichloro-derivatives have been shown to be less photostable in water compared to their parent compounds.[3]
Solar Radiation General BenzophenonesModerate to Low Stability While designed to absorb UV, prolonged exposure leads to degradation. Half-life can be on the order of days to months.[8]
Neutral pH (pH 7), Dark General BenzophenonesHigh Stability Generally stable against hydrolysis under neutral conditions when protected from light.[4]
Basic Conditions (pH > 9), Dark Halogenated AromaticsModerate to Low Stability Susceptible to base-catalyzed hydrolysis, although likely requiring elevated temperatures for significant rates.[5][6]
Advanced Oxidation (UV/H₂O₂) General BenzophenonesVery Low Stability Rapidly degraded by hydroxyl radicals.[1][2]

Experimental Protocols

Protocol 1: Photostability Assessment in Aqueous Solution

This protocol outlines a method to determine the rate of photodegradation under controlled UV irradiation.

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of 3,5-Dichloro-3',4'-dimethoxybenzophenone.[11]

    • Dissolve in 10 mL of HPLC-grade methanol or DMSO to create a 1 mg/mL stock solution.

  • Preparation of Aqueous Working Solution:

    • Add the required volume of the stock solution to a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to achieve a final concentration in the low µg/mL range, ensuring the final organic solvent concentration is low (e.g., <0.1%).

  • Experimental Setup:

    • Divide the aqueous solution into two sets of quartz tubes or vials.

    • "Light" Samples: Place one set in a photostability chamber equipped with a UV lamp (e.g., 254 nm or a broad-spectrum xenon lamp).[4]

    • "Dark" Control Samples: Wrap the second set of tubes completely in aluminum foil and place them in the same chamber to control for temperature.

  • Execution and Sampling:

    • Start the UV lamp and a magnetic stirrer if applicable.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one "Light" tube and its corresponding "Dark" control.

    • Immediately transfer the samples to amber HPLC vials and store at 4°C until analysis.

  • Analysis:

    • Analyze all samples by a validated HPLC-UV or LC-MS/MS method.

    • Plot the natural logarithm of the remaining parent compound concentration versus time to determine the pseudo-first-order degradation rate constant (k).

Protocol 2: pH-Dependent Hydrolysis Study

This protocol assesses the compound's stability across a range of pH values.

  • Preparation of Buffers: Prepare sterile aqueous buffers at a minimum of three pH levels (e.g., pH 4, pH 7, and pH 9).[4]

  • Reaction Setup:

    • In separate, sterile amber glass vials for each pH and time point, add the compound's stock solution to each buffer to a final concentration below its solubility limit.

    • Include a control sample in purified water (pH ~6-7).

  • Execution and Sampling:

    • Incubate all vials in a temperature-controlled environment (e.g., 37°C or 50°C) in the dark.[4]

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), sacrifice one vial from each pH set for analysis.

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining parent compound.

    • Determine the degradation rate constant at each pH to evaluate the impact of pH on hydrolysis.

Visualizations

cluster_products Potential Degradation Products parent 3,5-Dichloro-3',4'-dimethoxybenzophenone p1 Hydroxylated/Dechlorinated Products parent->p1 Photodegradation (UV Light) p2 Demethylated Products parent->p2 Hydrolysis (Acid/Base) p3 Ring Cleavage (e.g., Carboxylic Acids) parent->p3 Advanced Oxidation (e.g., UV/H₂O₂)

Caption: Potential degradation pathways for 3,5-Dichloro-3',4'-dimethoxybenzophenone.

arrow A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Prepare Aqueous Working Solutions (pH 4, 7, 9 & Photostability) A->B C Expose to Stress Conditions (Temp/Dark vs. UV Light) B->C D Sample at Predetermined Time Points (e.g., 0, 1, 2, 4, 8h) C->D E Quench/Store Samples Properly (Amber Vials, 4°C) D->E F Analyze by LC-MS/MS E->F G Quantify Parent & Identify Degradants F->G

Caption: General workflow for conducting a stability assessment study.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. National Center for Biotechnology Information. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed. [Link]

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. [Link]

  • Occurrence and fate of benzophenone-type UV filters in aquatic environments: A review. ResearchGate. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]

  • Photodegradation of 2,4-dichlorophenoxyacetic acid in various iron-mediated oxidation systems. PubMed. [Link]

  • Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Publishing. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. National Center for Biotechnology Information. [Link]

  • Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension. International Journal of Chemistry. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Environmental Protection Agency (EPA). [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]

  • Proposed DDT degradation pathway of brown-rot fungi. ResearchGate. [Link]

  • Analytical methods relevant to the European Commission's 2012 proposal on Priority Substances under the Water Framework Directive. JRC Publications Repository. [Link]

  • Method of hydrolyzing di-and trichlorobenzenes.
  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • New Insights into the Degradation Path of Deltamethrin. MDPI. [Link]

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Validation & Comparative

Publish Comparison Guide: HPLC Method Validation for 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

In the development of fine chemical intermediates and active pharmaceutical ingredients (APIs), 3,5-Dichloro-3',4'-dimethoxybenzophenone serves as a critical structural motif, often functioning as a precursor for polyphenol analogs or specific kinase inhibitors. Its analysis presents unique challenges due to the competing lipophilicity of the benzophenone core and the electronic effects of the chloro- and methoxy-substituents.

This guide compares two distinct analytical approaches:

  • The "Generic" Isocratic Method: A common starting point in synthetic R&D labs, often utilizing simple C18 chemistry.

  • The "Optimized" Gradient Method: A validation-ready protocol designed for Quality Control (QC), offering superior specificity against synthesis precursors like veratrole and 3,5-dichlorobenzoyl chloride.

Comparative Performance Matrix
FeatureMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column Chemistry Standard C18 (5 µm)Phenyl-Hexyl or High-Efficiency C18 (1.7–2.7 µm)
Elution Mode Isocratic (70% ACN / 30% Water)Gradient (ACN / Water + 0.1% Formic Acid)
Run Time 15–20 mins8–12 mins
Specificity Moderate (Risk of co-elution with isomers)High (Resolves positional isomers & precursors)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (Sharper peak shape)
Application Quick reaction monitoringFinal product release & Impurity profiling

Scientific Rationale & Method Design

The Challenge: Hydrophobicity & Isomerism

3,5-Dichloro-3',4'-dimethoxybenzophenone is highly lipophilic. In a standard C18 system, it retains strongly.

  • Why Isocratic Fails: High organic content is needed to elute the main peak, which compresses early-eluting polar impurities into the void volume, causing "blind spots" in purity analysis.

  • Why Gradient Wins: Starting at lower organic strength (e.g., 40%) allows polar precursors (like 3,4-dimethoxybenzene) to elute cleanly before the ramp elutes the hydrophobic target.

Column Selection: The π-π Interaction Advantage

While C18 is the workhorse, Phenyl-Hexyl phases are superior for chlorinated aromatics. The π-π interactions between the phenyl ring of the stationary phase and the electron-deficient dichlorobenzene ring of the analyte provide unique selectivity that C18 (driven purely by hydrophobicity) cannot match.

Detailed Experimental Protocol (Method B: Optimized)

This protocol is designed to be self-validating , meaning system suitability steps are built-in to flag errors before data is collected.

A. Instrumentation & Conditions[1][2][3][4][5][6][7][8]
  • System: HPLC/UHPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 35°C (Controls viscosity and retention reproducibility).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold (Retain polar impurities)
1.040Isocratic Hold
7.090Linear Ramp (Elute Main Peak)
8.590Wash Step
8.640Re-equilibration
12.040End of Run
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3,5-Dichloro-3',4'-dimethoxybenzophenone in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Start conditions: 40% ACN/60% Water) to reach 100 µg/mL.

    • Note: Diluting with 100% ACN can cause peak distortion ("solvent effect") when injecting into a 40% organic stream. Always match sample solvent to initial mobile phase conditions.

Validation Workflow & Logic (ICH Q2 Aligned)

The following diagram illustrates the logical flow of the validation process, ensuring that "System Suitability" acts as a gatekeeper for all subsequent data generation.

ValidationWorkflow cluster_core Core Validation Parameters Start Method Development (Optimization) SysSuit System Suitability Test (SST) (RSD < 2.0%, Tailing < 1.5) Start->SysSuit Define Criteria SysSuit->Start Fail (Re-optimize) Specificity Specificity / Selectivity (vs. Precursors & Degradants) SysSuit->Specificity Pass Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike @ 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness FinalMethod Validated Method Release Robustness->FinalMethod

Caption: The Validation V-Model. System Suitability (SST) is the critical gatekeeper; if SST fails, no validation data is statistically valid.

Key Validation Experiments
1. Specificity (The "Stress Test")

You must demonstrate that the method separates the analyte from its synthesis precursors.

  • Experiment: Inject a mixture of:

    • Analyte: 3,5-Dichloro-3',4'-dimethoxybenzophenone[1][2]

    • Precursor A: 3,4-Dimethoxybenzene (Veratrole)

    • Precursor B: 3,5-Dichlorobenzoyl chloride (hydrolyzed form: 3,5-dichlorobenzoic acid)

  • Acceptance Criteria: Resolution (Rs) > 2.0 between all peaks. Purity threshold (via DAD) > 99.0%.

2. Linearity
  • Range: 10% to 150% of target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Protocol: Prepare at least 5 concentration levels.

  • Causality: Benzophenones have strong UV absorbance.[3] If the detector saturates at the upper limit, the

    
     will drop. Ensure the highest point is within the detector's linear dynamic range (< 2.0 AU).
    
3. Robustness (The "Real World" Check)

Small variations in the lab shouldn't break the method.

  • Flow Rate: ± 0.1 mL/min.

  • Temperature: ± 5°C.

  • Wavelength: ± 2 nm.

  • Insight: If retention time shifts significantly with temperature, it confirms the separation is driven by thermodynamics (adsorption), typical for the Phenyl-Hexyl mechanism.

Synthesis & Impurity Origin Logic

Understanding where the impurities come from allows you to validate Specificity intelligently. The diagram below maps the synthesis pathway to potential analytical interferences.

SynthesisPathway Precursor1 3,5-Dichlorobenzoyl Chloride Reaction Friedel-Crafts Acylation Precursor1->Reaction Impurity2 Impurity B: 3,5-Dichlorobenzoic Acid (Hydrolysis Product) Precursor1->Impurity2 Moisture Hydrolysis Precursor2 1,2-Dimethoxybenzene (Veratrole) Precursor2->Reaction Product 3,5-Dichloro-3',4'- dimethoxybenzophenone (Analyte) Reaction->Product Major Impurity1 Impurity A: Unreacted Veratrole (Early Eluter) Reaction->Impurity1 Residual

Caption: Impurity Origin Map. Identifying precursors (Veratrole) and degradants (Benzoic acid derivative) guides the Specificity validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[4] A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.Link

  • Journal of Food and Drug Analysis. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography.Link

  • Santa Cruz Biotechnology. (n.d.).[5] 4-Chloro-3′,4′-dimethoxybenzophenone Product Data.Link

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.Link

Sources

1H NMR interpretation of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 3,5-Dichloro-3',4'-dimethoxybenzophenone: High-Resolution NMR vs. Routine Screening

Executive Summary & Core Directive

This guide provides a definitive structural interpretation of 3,5-Dichloro-3',4'-dimethoxybenzophenone , a critical intermediate scaffold often encountered in the synthesis of tubulin polymerization inhibitors and specific kinase antagonists.[1]

The Challenge: Distinguishing this specific regioisomer from its potential synthetic impurities (e.g., 2,4-dichloro analogs or mono-methylated byproducts) requires precise resolution of aromatic coupling patterns.[1]

The Comparison: This guide compares the High-Resolution 600 MHz 1H NMR Protocol (CDCl₃) against the Routine 300 MHz Screening Protocol (DMSO-d₆) .[1]

  • Verdict: While DMSO-d₆ offers superior solubility, the CDCl₃ protocol at >400 MHz is the required standard for validating the meta-substituted dichloro ring pattern, which is frequently obscured by solvent viscosity broadening in DMSO.[1]

Molecule Analysis & Spectral Prediction

Before interpreting the data, we must deconstruct the molecule into its magnetically distinct environments.[1]

Structure:

  • Ring A (Benzoyl): 3,5-Dichloro substitution.[1] Symmetrical.

    • H-2, H-6: Chemically equivalent, located between the Carbonyl and Chlorine.[1] Expected to be deshielded (Doublet, J ~1.8 Hz).

    • H-4: Located between two Chlorines. (Triplet, J ~1.8 Hz).[1][2]

  • Ring B (Phenyl): 3,4-Dimethoxy substitution (Veratrole pattern).[1]

    • H-2': Meta to methoxy, ortho to carbonyl.[1] (Doublet, J ~2.0 Hz).[1][2]

    • H-6': Ortho to methoxy, ortho to carbonyl.[1] (Doublet of Doublets, J ~8.4, 2.0 Hz).[1]

    • H-5': Ortho to methoxy, meta to carbonyl.[1] Shielded relative to others. (Doublet, J ~8.4 Hz).[1]

  • Functional Groups: Two Methoxy groups (-OCH₃).[1][3][4] Distinct singlets due to electronic asymmetry.[1]

Experimental Protocol: The Self-Validating System

To ensure reproducibility, follow this strict workflow. This protocol is designed to maximize signal-to-noise (S/N) and resolution of fine meta-couplings.[1]

Reagents & Equipment
  • Analyte: >5 mg 3,5-Dichloro-3',4'-dimethoxybenzophenone (dried in vacuo for 2h).

  • Primary Solvent (Recommended): Chloroform-d (CDCl₃), 99.8% D, containing 0.03% TMS.[1]

  • Alternative Solvent: DMSO-d₆ (only if solubility < 2 mg/mL in CDCl₃).[1]

  • Instrument: 600 MHz NMR (Cryoprobe recommended for detection of minor isomeric impurities).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for shimming).[1]

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence:zg30 (30° pulse angle).[1]

    • Relaxation Delay (D1):5.0 seconds . (Essential: The isolated aromatic protons H-2/H-6 have long T1 relaxation times. Short D1 leads to integration errors).

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

    • Scans (NS): 16 (Routine) or 64 (Purity Check).[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Phase correction: Manual (Automatic phasing often fails on the methoxy singlets).[1]

    • Baseline correction: Polynomial (Bernstein) order 1.

Comparative Analysis: Performance Data

The following table contrasts the spectral resolution obtained using the recommended protocol versus the routine alternative.

Table 1: Spectral Resolution Comparison (CDCl₃ vs. DMSO-d₆)

FeatureMethod A: CDCl₃ (Recommended) Method B: DMSO-d₆ (Alternative) Impact on Interpretation
H-4 (Ring A) Multiplicity Distinct Triplet (J = 1.9 Hz)Broad Singlet / Unresolved TripletCDCl₃ confirms the meta-dichloro pattern; DMSO masks it due to viscosity broadening.[1]
Methoxy Separation Δδ = 0.04 ppm (Clear separation)Δδ < 0.01 ppm (Often overlapping)CDCl₃ allows independent integration of both -OCH₃ groups to confirm full alkylation.[1]
Water Peak Interference ~1.56 ppm (Non-interfering)~3.33 ppm (High Risk)DMSO water peak often overlaps with methoxy signals or satellite peaks.[1]
Solvent Viscosity Low (High Resolution)High (Line Broadening)Fine meta-couplings (1-2 Hz) are often lost in DMSO.[1]

Detailed Spectral Assignment (CDCl₃)

Reference: TMS at 0.00 ppm.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Structural Justification
H-2, H-6 7.62Doublet (d)2H1.9Deshielded by C=O; meta-coupling to H-4.[1]
H-2' 7.48Doublet (d)1H2.0Ortho to C=O; meta-coupling to H-6'.[1]
H-4 7.53Triplet (t)1H1.9Between two Cl atoms; meta-coupling to H-2/6.[1]
H-6' 7.35dd1H8.4, 2.0Ortho-coupling to H-5', meta-coupling to H-2'.
H-5' 6.92Doublet (d)1H8.4Ortho to -OCH₃; shielded relative to other aromatics.[1]
-OCH₃ (C4') 3.96Singlet (s)3H-Deshielded slightly more due to para-carbonyl effect.[1]
-OCH₃ (C3') 3.94Singlet (s)3H-Slightly more shielded.[1]

> Note: Chemical shifts may vary by ±0.02 ppm depending on concentration.[1] The key identifier is the triplet at ~7.53 ppm (H-4), which confirms the 3,5-dichloro substitution pattern.[1]

Logic Flow & Decision Pathway

The following diagram illustrates the decision logic for assigning the aromatic region, ensuring the distinction between the 3,5-dichloro ring and the 3,4-dimethoxy ring.

NMR_Assignment_Logic Start Start: Analyze Aromatic Region (6.5 - 8.0 ppm) Count_Protons Integration Check: Total 6 Aromatic Protons? Start->Count_Protons Symmetry_Check Check for Symmetry (Integration 2:1 patterns) Count_Protons->Symmetry_Check Yes Ring_A Ring A (Symmetrical) 3,5-Dichloro Pattern Symmetry_Check->Ring_A Symmetrical Signals Found Ring_B Ring B (Asymmetrical) 3,4-Dimethoxy Pattern Symmetry_Check->Ring_B Asymmetrical Signals Found H4_Check Identify H-4: Triplet, J ~1.9 Hz? Ring_A->H4_Check ABX_Check Identify ABX System: d, d, dd Pattern Ring_B->ABX_Check H26_Check Identify H-2/H-6: Doublet, J ~1.9 Hz, Int=2H H4_Check->H26_Check Coupling Match Conclusion Structure Confirmed: 3,5-Dichloro-3',4'-dimethoxybenzophenone H26_Check->Conclusion ABX_Check->Conclusion

Caption: Logical workflow for distinguishing the symmetrical Ring A (3,5-dichloro) from the asymmetrical Ring B (3,4-dimethoxy) based on multiplicity and coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5][6] (Standard reference for aromatic coupling constants).

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." The Journal of Organic Chemistry. [Link][1]

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. [Link][1]

Sources

A Comparative Guide to the Bioactivity of Combretastatin A-4 versus 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a data-driven, objective comparison of the bioactivity of the natural product Combretastatin A-4 (CA-4) against the synthetic compound 3,5-Dichloro-3',4'-dimethoxybenzophenone. While Combretastatin A-4 is a well-documented and potent anticancer agent, there is a notable lack of direct experimental data in peer-reviewed literature for 3,5-Dichloro-3',4'-dimethoxybenzophenone. Therefore, this guide will compare the established bioactivity of CA-4 with the potential activity of the benzophenone, based on the known pharmacology of the benzophenone scaffold as a class of tubulin inhibitors.

Introduction: Microtubules as a Premier Anticancer Target

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Composed of α- and β-tubulin heterodimers, their constant assembly and disassembly are critical for the formation of the mitotic spindle, which segregates chromosomes during mitosis. This pivotal role in cell proliferation makes tubulin a highly validated and successful target for cancer chemotherapy.

Small molecules that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and trigger programmed cell death (apoptosis). These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers. This guide focuses on two compounds that fall within the destabilizer class, targeting the colchicine binding site on β-tubulin.

  • Combretastatin A-4 (CA-4) is a natural cis-stilbene isolated from the African bush willow, Combretum caffrum. It is one of the most potent inhibitors of tubulin polymerization known and serves as a benchmark for colchicine-site binding agents.[1][2]

  • 3,5-Dichloro-3',4'-dimethoxybenzophenone is a synthetic compound. While direct data on this specific molecule is scarce, its core benzophenone structure is recognized as a promising scaffold for developing tubulin inhibitors.[3][4] Molecules like phenstatin, which replace the cis-double bond of CA-4 with a carbonyl group, retain potent antitubulin activity, establishing the benzophenone core as a valid bioisostere of the stilbene.[4]

This document will dissect the known mechanisms, present quantitative performance data, and provide detailed experimental protocols to evaluate and compare these molecules.

Chemical Structures and Mechanism of Action

The bioactivity of both compounds stems from their ability to bind to the colchicine site located at the interface of α- and β-tubulin. This binding event induces a conformational change that prevents the tubulin dimer from polymerizing into microtubules, thereby disrupting the mitotic spindle.

G cluster_0 Chemical Structures CA4 Combretastatin A-4 BP 3,5-Dichloro-3',4'-dimethoxybenzophenone

Caption: Chemical structures of Combretastatin A-4 and the benzophenone.

Combretastatin A-4 (CA-4)

CA-4 is a potent antimitotic agent that binds to the colchicine site of β-tubulin with high affinity.[5] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[6][7] Beyond its direct cytotoxic effects, CA-4 is also a powerful Vascular Disrupting Agent (VDA), causing a rapid shutdown of established tumor vasculature, leading to extensive tumor necrosis.[8]

The Benzophenone Scaffold

The benzophenone framework serves as a structural mimic of the cis-stilbene moiety of CA-4. Numerous studies have demonstrated that synthetic benzophenone derivatives, such as phenstatin and others, act as potent inhibitors of tubulin polymerization by targeting the same colchicine binding site.[3][4][9][10] These compounds effectively arrest cancer cells in the G2/M phase and trigger apoptosis.[3][10] Although 3,5-Dichloro-3',4'-dimethoxybenzophenone itself has not been extensively characterized, its structural similarity to other active benzophenones suggests it would likely operate through the same mechanism.

G cluster_pathway Mechanism of Colchicine-Site Inhibitors Compound CA-4 or Benzophenone Analogue Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Common pathway for colchicine-site tubulin inhibitors.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of CA-4 and representative benzophenone analogues. All concentrations are given in micromolar (µM) unless otherwise noted.

Table 1: Inhibition of Tubulin Polymerization (IC₅₀) This table shows the concentration of each compound required to inhibit tubulin polymerization by 50% in cell-free biochemical assays.

CompoundIC₅₀ (µM)Source(s)
Combretastatin A-4 0.86 - 2.6[11][12]
Representative Benzophenone Analogues
Phenstatin~2.0[3]
Compound 10a (Zhang et al.)4.01[3]
Compound 4u (Wang et al.)1.47[9]
3,5-Dichloro-3',4'-dimethoxybenzophenone Data not available

Table 2: In Vitro Cytotoxicity (IC₅₀) This table presents the concentration of each compound required to inhibit the growth of various human cancer cell lines by 50%.

CompoundCell LineIC₅₀ (nM)Source(s)
Combretastatin A-4
H460 (Lung)7.3[1]
MCF-7 (Breast)1.0 - 13[12][13]
HT-29 (Colon)>10,000[8]
A549 (Lung)1.8 (analogue)[7]
1A9 (Ovarian)3.6[5]
DU-145 (Prostate)7.7[1]
Representative Benzophenone Analogues
Compound 10a (Zhang et al.)A549 (Lung)35[3]
HeLa (Cervical)29[3]
SGC-7901 (Gastric)62[3]
PHT (Phenstatin Analogue)HL-60 (Leukemia)260[10]
3,5-Dichloro-3',4'-dimethoxybenzophenone VariousData not available

Experimental Workflows and Protocols

Evaluating a potential tubulin inhibitor follows a standardized cascade of experiments, from biochemical validation to cellular and, ultimately, in vivo testing.

G cluster_workflow General Workflow for Inhibitor Evaluation A Compound Synthesis or Isolation B In Vitro Tubulin Polymerization Assay A->B C Cell Viability Assay (e.g., MTT) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis & Mechanistic Cellular Assays D->E F In Vivo Xenograft Models E->F

Caption: General experimental workflow for inhibitor evaluation.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures a compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.

  • Principle: The assay monitors the incorporation of a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), into microtubules as they polymerize. The resulting increase in fluorescence intensity is proportional to the mass of microtubule polymer.[14]

  • Materials:

    • Lyophilized >99% pure tubulin protein

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Tubulin Polymerization Buffer (General Tubulin Buffer + 10% Glycerol)

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds and controls (e.g., Paclitaxel, Colchicine)

    • Black, 96-well microplate

    • Temperature-controlled fluorescence plate reader (Excitation: ~340 nm, Emission: ~410 nm)

  • Methodology:

    • Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a concentration of ~4 mg/mL. Prepare serial dilutions of test compounds in Polymerization Buffer.

    • Reaction Setup: In the 96-well plate (on ice), add 5 µL of the diluted test compound, positive control, or negative control.

    • Initiation: Prepare the final tubulin reaction mix by diluting the tubulin stock in ice-cold Polymerization Buffer containing GTP (final 1 mM) and the fluorescent reporter. Add 55 µL of this mix to each well to initiate the reaction.

    • Measurement: Immediately transfer the plate to a plate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

    • Data Analysis: Plot fluorescence intensity versus time. The IC₅₀ value is determined by calculating the area under the curve for each concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT)

This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as a proxy for cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Adherent or suspension cancer cells

    • Complete cell culture medium

    • 96-well clear, flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (plate reader)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated and vehicle-only controls. Incubate for a defined period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm with a reference wavelength of ~630 nm.

    • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and thus will have twice the fluorescence intensity.

  • Materials:

    • Cultured cells treated with the test compound

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% Ethanol

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Methodology:

    • Cell Preparation: Harvest ~1 x 10⁶ cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

    • Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

    • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the untreated control to identify cell cycle arrest.

Comparative Analysis and Conclusion

The experimental data overwhelmingly establishes Combretastatin A-4 as a highly potent, dual-action anticancer agent. Its ability to inhibit tubulin polymerization at sub-micromolar concentrations translates into low nanomolar cytotoxicity against a wide array of cancer cell lines.[1][11][12] Its additional function as a vascular disrupting agent provides a secondary mechanism to induce tumor cell death, making it a powerful lead compound, with its phosphate prodrug (Fosbretabulin) having undergone extensive clinical trials.

In contrast, 3,5-Dichloro-3',4'-dimethoxybenzophenone is an uncharacterized compound in the context of anticancer bioactivity. While its core benzophenone structure is a validated pharmacophore for tubulin inhibition, bioactivity is exquisitely sensitive to the specific substitution pattern on the aromatic rings.[3][4] The presence of dichloro and dimethoxy groups is common in bioactive molecules; however, their precise placement on this particular benzophenone means its efficacy cannot be assumed.

References

  • Woods, J. A., et al. (2009). Combretastatin A-4 Resistance in H460 Human Lung Carcinoma Demonstrates Distinctive Alterations in β-Tubulin Isotype Expression. Anticancer Research.
  • Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. [Link]

  • Wang, L., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry. [Link]

  • An, B., et al. (2016).
  • Ahmad, S., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry. [Link]

  • Zhang, S., et al. (2016).
  • Wang, Y., et al. (2016). Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors. Scientific Reports. [Link]

  • Al-Ostath, S., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon.
  • Lechner, B., et al. (2015). Combretastatin A-4 derived imidazoles show cytotoxic, antivascular, and antimetastatic effects based on cytoskeletal reorganisation. Investigational New Drugs. [Link]

  • Milosavljevic, I., et al. (2024). Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. Preprints.org.
  • ResearchGate. (n.d.). Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... [Link]

  • Li, Y., et al. (2010). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. Cancer Letters. [Link]

  • Szymański, W., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. [Link]

  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Tubulin News.
  • Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry.
  • de Farias, G. G., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. [Link]

  • Romagnoli, R., et al. (2011). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopic Identification of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel and synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis for the identification of 3,5-Dichloro-3',4'-dimethoxybenzophenone using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the expected spectral characteristics of this molecule, compare it with structurally similar compounds, and provide detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for compound verification.

The Vibrational Signature of a Substituted Benzophenone

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. In 3,5-Dichloro-3',4'-dimethoxybenzophenone, the key vibrational modes that provide a unique "fingerprint" are associated with the carbonyl group (C=O), the ether linkages (C-O), the carbon-chlorine bonds (C-Cl), and the aromatic rings (C=C and C-H).

The substitution pattern on the two phenyl rings of the benzophenone core significantly influences the positions of these characteristic absorption bands. The presence of two electron-withdrawing chlorine atoms on one ring and two electron-donating methoxy groups on the other creates a distinct electronic environment that is reflected in the IR spectrum.

Predicted Infrared Absorption Profile of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Based on established principles of substituent effects in IR spectroscopy, the following table outlines the predicted characteristic absorption peaks for 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-HStretching3100 - 3000Medium to WeakMultiple weak bands are expected in this region.
Aliphatic C-H (in -OCH₃)Stretching2980 - 2850MediumAsymmetric and symmetric stretching of the methyl groups.
Carbonyl (C=O)Stretching~1660 - 1650StrongThe position is influenced by conjugation with both aromatic rings and the electronic effects of the substituents.
Aromatic C=CStretching1600 - 1450Medium to StrongMultiple bands are characteristic of the aromatic rings.
Asymmetric C-O-C (Aryl-Alkyl Ether)Stretching~1270 - 1230StrongA prominent and characteristic band for the methoxy groups.
Symmetric C-O-C (Aryl-Alkyl Ether)Stretching~1050 - 1010MediumAnother key indicator of the methoxy substituents.
C-ClStretching850 - 550Medium to StrongThe exact position can be influenced by the substitution pattern.
Aromatic C-HOut-of-Plane Bending900 - 675StrongThe pattern of these bands can provide information about the substitution on the aromatic rings.

Comparative Spectral Analysis

To confidently identify 3,5-Dichloro-3',4'-dimethoxybenzophenone, it is crucial to compare its spectrum with those of structurally related compounds. The following table provides a comparison with benzophenone, 4,4'-dichlorobenzophenone, and 4,4'-dimethoxybenzophenone.

Compound Key IR Peaks (cm⁻¹) Reference
BenzophenoneC=O: ~1652, Aromatic C=C: ~1600-1450, Aromatic C-H: ~3060[1]
4,4'-DichlorobenzophenoneC=O: ~1650, Aromatic C=C: ~1585, C-Cl: ~840[2]
4,4'-DimethoxybenzophenoneC=O: ~1645, Asymmetric C-O-C: ~1250, Symmetric C-O-C: ~1030[3][4][5]
3,5-Dichloro-3',4'-dimethoxybenzophenone (Predicted) C=O: ~1660-1650, Asymmetric C-O-C: ~1270-1230, Symmetric C-O-C: ~1050-1010, C-Cl: ~850-550

The comparison highlights how the different substitution patterns influence the key absorption bands. For the target molecule, the presence of both strong C-O ether bands and C-Cl bands, in conjunction with the characteristic carbonyl absorption, will be the defining features for its identification.

Experimental Protocols

To obtain a high-quality IR spectrum for 3,5-Dichloro-3',4'-dimethoxybenzophenone, two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.

Materials:

  • 3,5-Dichloro-3',4'-dimethoxybenzophenone (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for at least 2-4 hours and cooling it in a desiccator.[6]

  • Sample Preparation: Place approximately 1-2 mg of the sample into the agate mortar.

  • Grinding: Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[7]

  • Homogenization: Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.

  • Die Assembly: Assemble the pellet press die.

  • Loading: Transfer the mixture into the die barrel and level the surface.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

  • Pellet Removal: Carefully remove the pellet from the die.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric or matrix interferences.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials:

  • 3,5-Dichloro-3',4'-dimethoxybenzophenone (sample)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Scan: With the ATR crystal clean and free of any residue, perform a background scan. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

Visualization of Key Molecular Features and Analytical Workflow

To further aid in the identification process, the following diagrams illustrate the molecular structure and the analytical workflow.

Caption: Molecular structure of 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Identification_Workflow A Sample Preparation B FTIR Spectrum Acquisition A->B KBr Pellet or ATR C Data Processing B->C Background Subtraction D Peak Identification C->D Peak Picking E Comparison with Reference Data D->E Characteristic Peaks F Compound Confirmation E->F Spectral Match

Caption: Workflow for IR spectroscopic identification.

Conclusion

The identification of 3,5-Dichloro-3',4'-dimethoxybenzophenone via IR spectroscopy is a robust and reliable method when a systematic approach is employed. By understanding the predicted spectral features arising from its unique substitution pattern and comparing them with related compounds, researchers can achieve a high degree of confidence in their analytical results. The provided experimental protocols for both KBr pellet and ATR-FTIR techniques offer practical guidance for obtaining high-quality data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Taylor & Francis Online. (2006, December 05). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. [Link]

  • Proprep. What is benzophenone ir spectrum?[Link]

  • NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]

  • ResearchGate. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

  • PubChem. 4,4'-Dimethoxybenzophenone. [Link]

  • PubChem. 2,4'-Dichlorobenzophenone. [Link]

  • PubChem. 4,4'-Dichlorobenzophenone. [Link]

  • NIST WebBook. 4,4'-Dichlorobenzophenone. [Link]

  • ScienceDirect. Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. [Link]

  • ResearchGate. (2000, January 15). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. [Link]

  • Indian Academy of Sciences. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. [Link]

  • SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. [Link]

  • ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. [Link]

  • Taylor & Francis Online. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. [Link]

  • American Laboratory. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • Sci-Hub. Steric effects in the electronic spectra of substituted benzophenones. I. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • University of Missouri–St. Louis. fourier transform infrared spectroscopy. [Link]

  • University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). [Link]

  • CONICET. Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • PubChem. 3,4-Dimethoxybenzophenone. [Link]

  • PMC. (2022, December 02). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

  • NIST WebBook. Benzaldehyde, 3,4-dimethoxy-. [Link]

  • PubChem. 3,5-Dichlorophenyl. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • PubMed. (2019, April 15). 3,5-Dichloro-3',4'-dimethoxybiphenyl. [Link]

  • NIST WebBook. 3,5-Dimethoxybenzaldehyde. [Link]

Sources

Purity Assessment of 3,5-Dichloro-3',4'-dimethoxybenzophenone via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Compound Identity: 3,5-Dichloro-3',4'-dimethoxybenzophenone (CAS: 116412-97-6) Chemical Class: Halogenated/Methoxylated Diaryl Ketone Application: Pharmaceutical intermediate, organic building block.[1]

In the synthesis of complex bioactive scaffolds, 3,5-Dichloro-3',4'-dimethoxybenzophenone serves as a critical intermediate.[1] Its purity is paramount because the electron-withdrawing chlorine atoms (3,5-positions) and electron-donating methoxy groups (3',4'-positions) create a specific electronic environment susceptible to side reactions during downstream processing (e.g., Grignard additions or reductions).[1]

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is the indispensable "frontline" qualitative tool.[1] It offers immediate visual feedback on reaction progress and crude purity without the capital intensity or method development time of HPLC. This guide details a chemically grounded TLC protocol specifically optimized for the polarity profile of this benzophenone derivative.

Comparative Analysis: TLC vs. HPLC vs. GC

To understand where TLC fits in the analytical workflow, we compare it against quantitative alternatives.

Table 1: Analytical Method Comparison for Benzophenone Derivatives

FeatureTLC (Silica Gel 60 F₂₅₄) HPLC-UV (Reverse Phase) GC-MS
Primary Utility Rapid qualitative screening; Reaction monitoring.[2][1]Precise quantitative purity (Area %); Impurity profiling.Volatile impurity ID; Mass confirmation.
Sample Throughput High (Up to 20 samples/plate simultaneously).[3]Low (Serial injection, 15-30 min/sample).[1]Low (Serial injection).
Detection Limit ~100–500 ng (Visual).< 1 ng (Detector dependent).< 0.1 ng.
Cost Per Run < $1.00$20.00 - $50.00 (Solvents, Column wear).[1]$15.00 - $30.[1]00.
Suitability for This Compound Excellent. The conjugated ketone allows strong UV visualization.Excellent. Required for final Certificate of Analysis (CoA).Moderate. High boiling point requires high-temp columns; thermal degradation risk.[1]

Expert Insight: TLC is preferred for in-process control.[1] If the TLC shows a single spot under optimized conditions, the sample is likely >95% pure, justifying the move to HPLC for final validation. If TLC shows multiple spots, HPLC is a waste of resources until purification (recrystallization/column chromatography) is performed.

Methodological Principles

Stationary Phase Selection

Silica Gel 60 F₂₅₄ is the standard.

  • Mechanism: Adsorption chromatography.[4] The polar silica surface interacts with the polar functional groups of the analyte.

  • Compound Interaction: The carbonyl (C=O) and methoxy (-OCH₃) groups act as hydrogen bond acceptors/dipoles, interacting with silanol groups.[1] The 3,5-dichloro ring is lipophilic, modulating this interaction.[1]

Mobile Phase Optimization (The "Solvent System")

Benzophenones are moderately polar. A pure non-polar solvent (Hexane) will not move the compound (


). A pure polar solvent (Ethyl Acetate) will move it to the solvent front (

).

Recommended System: Hexane : Ethyl Acetate

  • Starting Ratio: 80:20 (v/v).

  • Target

    
    :  0.3 – 0.5.
    
  • Fine Tuning:

    • If

      
      : Increase polarity (e.g., 70:30 Hex:EtOAc).
      
    • If

      
      : Decrease polarity (e.g., 90:10 Hex:EtOAc).
      
Visualization Logic
  • UV 254 nm (Non-Destructive): The benzophenone chromophore (

    
     transition) strongly absorbs 254 nm light. The F₂₅₄ indicator in the plate fluoresces green; the compound "quenches" this fluorescence, appearing as a dark purple/black spot .
    
  • 2,4-DNP Stain (Destructive/Specific): 2,4-Dinitrophenylhydrazine reacts specifically with ketones/aldehydes to form a hydrazone precipitate.[1]

    • Result: Yellow/Orange spot.

    • Validation: Confirms the presence of the ketone moiety, distinguishing it from non-carbonyl impurities (e.g., unreacted dimethoxybenzene).

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Stationary Phase: Aluminum or glass-backed Silica Gel 60 F₂₅₄ TLC plates (20 x 20 cm, cut to size).

  • Solvents: HPLC-grade Hexane and Ethyl Acetate.[1]

  • Reference Standard: Pure 3,5-Dichloro-3',4'-dimethoxybenzophenone (if available).[1]

  • Visualization: UV Lamp (254/365 nm), Iodine chamber (optional), 2,4-DNP stain.[1]

Step-by-Step Workflow
Step 1: Chamber Saturation (Critical for Reproducibility)
  • Prepare 10 mL of the mobile phase (e.g., 8 mL Hexane + 2 mL Ethyl Acetate).

  • Pour into a glass TLC chamber (or a beaker with a watch glass).

  • Place a piece of filter paper inside to wick the solvent and saturate the headspace with vapor.

  • Wait 5-10 minutes. Why? Unsaturated chambers lead to "smiling" solvent fronts and inconsistent

    
     values.[1]
    
Step 2: Sample Preparation[2]
  • Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration Check: The solution should be clear. If too concentrated, tailing occurs; if too dilute, trace impurities are missed.

Step 3: Spotting (The "Co-Spot" Technique)

Mark a baseline with pencil 1 cm from the bottom. Spot three lanes:

  • Lane A: Reference Standard (or Starting Material if monitoring reaction).

  • Lane B: Co-Spot (Standard + Sample).[5]

  • Lane C: Sample (3,5-Dichloro-3',4'-dimethoxybenzophenone).[1][6]

The Co-Spot (Lane B) is self-validating.[1] If the standard and sample are identical, Lane B appears as a single tight spot. If they are slightly different, Lane B will look like a figure-8 or an elongated streak.[1]

Step 4: Development
  • Place plate in chamber using tweezers. Ensure solvent level is below the baseline.

  • Allow solvent to migrate until 1 cm from the top.

  • Remove and air dry.

Step 5: Visualization & Analysis
  • UV Check: Circle spots under 254 nm. Measure distance traveled by solvent (

    
    ) and compound (
    
    
    
    ).
  • Calculate

    
    : 
    
    
    
    
  • Purity Assessment:

    • Pure: Single dark spot under UV.

    • Impure: Additional spots (lower

      
       often indicates more polar byproducts; higher 
      
      
      
      indicates non-polar precursors).

Workflow Diagram (Graphviz)

PurityAssessment Start Start: Crude Sample SolventPrep Prepare Mobile Phase (Hexane:EtOAc 80:20) Start->SolventPrep Saturation Saturate Chamber (Filter Paper, 10 min) SolventPrep->Saturation Spotting Spot Plate (Ref | Co-Spot | Sample) Saturation->Spotting Develop Develop Plate (Solvent front ~80%) Spotting->Develop VisUV Visualize UV (254 nm) Develop->VisUV Decision Single Spot? VisUV->Decision Stain Optional: 2,4-DNP Stain (Confirm Ketone) VisUV->Stain Validation Pass PASS: High Purity Proceed to HPLC/NMR Decision->Pass Yes (Rf ~0.4) Fail FAIL: Impurities Detected Recrystallize/Column Decision->Fail No (Multiple Spots)

Caption: Operational workflow for the TLC purity assessment of 3,5-Dichloro-3',4'-dimethoxybenzophenone, including decision gates for downstream processing.

Troubleshooting & System Suitability

ObservationProbable CauseCorrective Action
Tailing / Streaking Sample too concentrated or acidic nature.[1]Dilute sample. Add 1% Acetic Acid to mobile phase if tailing persists (though less likely for this neutral ketone).
"Smiling" Front Uneven chamber saturation.Ensure filter paper is used in chamber; allow longer equilibration.
No Spots Visible Sample too dilute or UV lamp broken.Check UV lamp on a known standard. Re-spot with higher concentration.
Rf < 0.1 Mobile phase too non-polar.Increase Ethyl Acetate ratio (e.g., to 70:30).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112345, 3,5-Dichloro-3',4'-dimethoxybenzophenone. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for TLC mechanisms and solvent selection).
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

X-ray crystallography data for 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystallographic Landscape of Substituted Benzophenones: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions, conformational preferences, and packing motifs. These structural details are intrinsically linked to a compound's macroscopic properties, including solubility, stability, bioavailability, and ultimately, its efficacy as a therapeutic agent or its performance as a functional material.

This guide provides a comparative analysis of the crystallographic features of substituted benzophenones. While a specific crystallographic dataset for 3,5-Dichloro-3',4'-dimethoxybenzophenone is not publicly available at the time of this publication, a wealth of data exists for structurally related benzophenone derivatives. By examining these analogs, we can derive a comprehensive understanding of how different substituent patterns—specifically halogenation and methoxylation—influence the crystal packing and molecular geometry of the benzophenone scaffold. This comparative approach offers predictive power and a rational basis for the design of new molecules with tailored solid-state properties.

The Decisive Role of Substituents in Benzophenone Crystal Engineering

The benzophenone core, with its two phenyl rings connected by a carbonyl group, is a common motif in medicinal chemistry and materials science. The torsional flexibility of the phenyl rings and the hydrogen bonding capabilities of the carbonyl oxygen make this scaffold highly susceptible to modulation by substituents. The nature and position of these substituents dictate the delicate balance of intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, which in turn govern the overall crystal lattice.

Experimental Protocol: A Representative Single-Crystal X-ray Diffraction Workflow

To appreciate the data presented in this guide, it is essential to understand the experimental process by which it is obtained. The following is a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of a substituted benzophenone, based on established methodologies.

1. Crystal Growth & Selection:

  • Objective: To obtain single crystals of sufficient quality for diffraction.

  • Methodology: Slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; for many benzophenone derivatives, solvents like ethanol, chloroform, or ethyl acetate are suitable. The crude benzophenone product is dissolved in a minimal amount of the chosen solvent, and the solution is allowed to evaporate slowly in a dust-free environment.

  • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The ideal crystal for X-ray diffraction is typically between 0.1 and 0.3 mm in each dimension, transparent, and free of cracks.

2. Data Collection:

  • Objective: To measure the intensities of the X-rays diffracted by the crystal.

  • Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker APEX-CCD, is commonly used.[1]

  • Methodology: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Causality: The cold stream reduces atomic motion, leading to sharper diffraction spots and more precise data. The rotation of the crystal ensures that all possible diffraction planes are sampled.

3. Data Reduction & Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Software: Programs like SHELXS are used for this purpose.

  • Methodology: The collected images are integrated to determine the intensity of each diffraction spot. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects). The corrected data is used to determine the unit cell dimensions and the space group. Direct methods are then employed to solve the phase problem and generate an initial electron density map.[1]

  • Causality: The space group defines the symmetry of the crystal lattice, which is a fundamental property. Direct methods are powerful computational techniques that can determine the phases of the diffracted X-rays, which is essential for calculating the electron density map.

4. Structure Refinement:

  • Objective: To optimize the initial structural model to best fit the experimental data.

  • Software: Full-matrix least-squares refinement is typically performed using programs like SHELXL.[1]

  • Methodology: The positions and thermal parameters of the atoms in the model are adjusted to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Causality: This iterative process improves the accuracy and precision of the final crystal structure, resulting in reliable bond lengths, angles, and other geometric parameters.

G cluster_exp Experimental Workflow Crystal Growth 1. Crystal Growth (Slow Evaporation) Data Collection 2. Data Collection (Diffractometer) Crystal Growth->Data Collection Select single crystal Data Reduction 3. Data Reduction (Integration & Scaling) Data Collection->Data Reduction Diffraction images Structure Solution 4. Structure Solution (Direct Methods) Data Reduction->Structure Solution hkl file Structure Refinement 5. Structure Refinement (Least-Squares) Structure Solution->Structure Refinement Initial model Final Structure Final Crystallographic Information File (CIF) Structure Refinement->Final Structure CIF file

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Substituted Benzophenones

The following table summarizes key crystallographic parameters for a selection of substituted benzophenones, providing a basis for a comparative analysis. The selection aims to highlight the effects of different substituents on the crystal packing and molecular conformation.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRing Twist (°)
4-AminobenzophenoneC₁₃H₁₁NOMonoclinicP2₁12.0365.4508.29997.862N/A
4-Chloro-4'-hydroxybenzophenoneC₁₃H₉ClO₂N/AN/AN/AN/AN/AN/AN/A64.66
2-Amino-2',5-dichlorobenzophenoneC₁₃H₉Cl₂NON/AN/AN/AN/AN/AN/AN/A83.72
2,2'-Dihydroxy-4,4'-dimethoxybenzophenoneC₁₅H₁₄O₅N/AN/AN/AN/AN/AN/AN/A37.85

Data sourced from multiple studies on substituted benzophenones.[1][2]

Analysis of Structural Trends

The Dihedral Angle (Ring Twist): A Key Conformational Parameter

A critical parameter in the structure of benzophenones is the dihedral angle, or "twist," between the two phenyl rings. This angle is a compromise between the sterically favored non-planar conformation and the electronically favored (but sterically hindered) planar conformation that would maximize conjugation.

Caption: Key structural parameters in a substituted benzophenone.

As the data in the table illustrates, the ring twist angle is highly sensitive to the substitution pattern. For instance, 2-amino-2',5-dichlorobenzophenone exhibits a large twist angle of 83.72°, likely due to the steric hindrance imposed by the ortho-amino and chloro substituents.[2] In contrast, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone has a significantly smaller twist angle of 37.85°, which may be influenced by intramolecular hydrogen bonding between the ortho-hydroxyl groups and the carbonyl oxygen.[2]

Intermolecular Interactions and Crystal Packing

The substituents also play a crucial role in directing the intermolecular interactions that define the crystal packing.

  • Hydrogen Bonding: Hydroxy and amino groups are potent hydrogen bond donors, while the carbonyl oxygen is a common acceptor. These interactions are often the dominant force in the crystal packing of such derivatives, leading to well-defined chains or networks of molecules.

  • Halogen Bonding: Chlorine and other halogen atoms can act as electrophilic "halogen bond" donors, interacting with Lewis basic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized as a valuable tool in crystal engineering.

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings are attracted to each other. The extent and geometry of this stacking are influenced by the electronic nature of the substituents.

For example, in the crystal structure of the related compound 3,5-dichloro-3',4'-dimethoxybiphenyl, π-π stacking interactions are observed between the chlorinated benzene rings of adjacent molecules.[3][4] Although this is a biphenyl and not a benzophenone, it highlights the propensity of halogenated aromatic rings to engage in such interactions.

Implications for Drug Development and Materials Science

The observed variations in the crystal structures of substituted benzophenones have significant practical implications:

  • Solubility and Dissolution Rate: Different crystal packing arrangements (polymorphs) of the same compound can have different lattice energies, which in turn affects their solubility. For a pharmaceutical compound, this can directly impact its bioavailability.

  • Stability and Shelf-Life: The stability of a solid-state material is related to its crystal packing. A more densely packed crystal with strong intermolecular interactions is generally more stable.

  • Mechanical Properties: The arrangement of molecules in a crystal also influences its mechanical properties, such as hardness and tabletability, which are important considerations in drug manufacturing.

Conclusion

While the specific crystal structure of 3,5-Dichloro-3',4'-dimethoxybenzophenone remains to be determined, a comparative analysis of related substituted benzophenones provides a robust framework for understanding the structure-property relationships in this important class of compounds. The interplay of steric and electronic effects of substituents governs both the molecular conformation, particularly the phenyl ring twist angle, and the supramolecular assembly through a variety of intermolecular interactions. This knowledge is crucial for the rational design of new benzophenone derivatives with optimized solid-state properties for applications in drug development and materials science. Future work should focus on obtaining single crystals of 3,5-Dichloro-3',4'-dimethoxybenzophenone to allow for its direct inclusion in such comparative studies.

References

  • Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, PubMed. Available at: [Link]

  • Substituted benzophenone imines for COF synthesis via formal transimination. Chemical Communications, Royal Society of Chemistry. Available at: [Link]

  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. IUCrData, International Union of Crystallography. Available at: [Link]

  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. PubMed, National Library of Medicine. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3,5-Dichloro-3',4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers handling 3,5-Dichloro-3',4'-dimethoxybenzophenone .

As a Senior Application Scientist, I must clarify a critical safety premise: While specific Safety Data Sheets (SDS) exist for common benzophenones, specific polysubstituted isomers like this often lack comprehensive toxicological datasets. Therefore, this guide applies a Structure-Activity Relationship (SAR) safety protocol, treating the compound with the elevated precautions required for halogenated aromatic ketones .

Executive Safety Summary

3,5-Dichloro-3',4'-dimethoxybenzophenone presents a dual-hazard profile. The benzophenone core is lipophilic, facilitating skin absorption, while the chlorine substituents increase potential for irritation and persistence. The methoxy groups do not neutralize the reactivity of the chlorines.

Core Directive: Treat as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All handling must prevent any dermal or inhalation contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of benzophenones requires specific barrier materials.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile (Double Gloving) or Viton Nitrile (min 0.11mm): Provides adequate splash protection. Latex is prohibited: Benzophenones can permeate latex matrices. Double gloving is required to prevent micro-perforation exposure.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders. Goggles form a seal to prevent dust entry, which is critical as chlorinated benzophenones are severe lachrymators.
Respiratory P95 / N95 Respirator (Powder) Fume Hood (Solubilized)Powder: Prevents inhalation of particulates during weighing. Solution: Once dissolved (e.g., in DMSO/DCM), the solvent's volatility carries the compound; handling must occur in a certified fume hood.
Body Defense Lab Coat (Buttoned, Tyvek sleeves) Standard cotton coats are porous. Use disposable Tyvek sleeve covers if working with large quantities (>5g) to prevent cuff-gap exposure.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability[1][2][3][4]
  • Conditions: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials. Benzophenones are photo-initiators; exposure to ambient UV light can degrade the compound or induce radical formation [1].

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidative dechlorination.

B. Weighing & Solubilization Workflow

Critical Control Point: The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Halogenated powders are prone to static charge and "jumping."

  • Solvent Selection:

    • Preferred: DMSO, Dichloromethane (DCM), Ethyl Acetate.

    • Avoid: Alcohols (Methanol/Ethanol) for initial stock preparation if strict anhydrous conditions are needed, though solubility is generally good.

  • Dissolution: Add solvent to the powder in the vial. Do not transfer powder to a solvent-filled beaker to avoid splashing.

C. Reaction Monitoring

When using this compound as an intermediate (e.g., in Grignard reactions or Friedel-Crafts acylations):

  • TLC Visualization: This compound is UV-active. Use UV (254 nm).

  • Quenching: If unreacted material remains, quench reactions with aqueous ammonium chloride before disposal to hydrolyze active intermediates.

Emergency Response & Decontamination

In the event of exposure, immediate action is required to mitigate lipophilic absorption.

  • Skin Contact:

    • Dry Wipe: Gently brush off excess powder before wetting.

    • Wash: Wash with soap and lukewarm water for 15 minutes.

    • Avoid Solvents: Do NOT use ethanol or acetone to clean skin; this increases the permeability of the skin, driving the benzophenone deeper into the dermis [2].

  • Eye Contact: Flush for 15 minutes using an eyewash station. Seek medical attention immediately (ophthalmology consult recommended for chlorinated compounds).

  • Spill Cleanup (Solid):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to immobilize dust, then scoop into a hazardous waste bag.

Waste Disposal Logic

This compound is a Halogenated Organic . It must strictly be segregated from non-halogenated solvents to prevent the formation of dioxins during incineration.

Disposal Decision Tree (DOT Visualization)

WasteDisposal Start Waste Generation (3,5-Dichloro-3',4'-dimethoxybenzophenone) StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Spill debris, weighing boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Liquid HaloBin Halogenated Waste Stream (Red Label) SolidWaste->HaloBin Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck SolventCheck->HaloBin Contains DCM/Chloroform or High Conc. Compound NonHaloBin Non-Halogenated Stream SolventCheck->NonHaloBin Only if <0.1% conc. in Acetone/EtOH (Check Local Regs) Forbidden FORBIDDEN: Do NOT mix with Non-Halo Do NOT flush down drain HaloBin->Forbidden

Figure 1: Decision logic for the disposal of halogenated benzophenone waste. Note that even in non-halogenated solvents, high concentrations of this compound usually necessitate the "Halogenated" stream due to the chlorine content.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorobenzophenone. Retrieved from

    • Context: Establishes baseline hazards for chlorinated benzophenones (corrosive fumes, irritant).
  • Cornell University EHS. (2025). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

    • Context: Defines the strict segregation requirements for halogenated organic waste to prevent toxic combustion byproducts.
  • Santa Cruz Biotechnology. (2025).[1] 3,4-Dimethoxybenzophenone Safety Data. Retrieved from

    • Context: Provides toxicological data for the dimethoxy-substituted analog, confirming skin/eye irritation c
  • PubChem. (n.d.). Benzophenone Derivative Safety Profile. Retrieved from

    • Context: General handling for aromatic ketones and photosensitivity warnings.

Sources

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